molecular formula C11H14N2O4 B2843302 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid CAS No. 2361767-87-3

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Cat. No.: B2843302
CAS No.: 2361767-87-3
M. Wt: 238.243
InChI Key: XUIOKZRAXSYFNC-UHFFFAOYSA-N
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Description

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is a nitrophenyl derivative with the molecular formula C 11 H 14 N 2 O 4 and a molecular weight of 238.24 g/mol . Its structure features both a dimethylamino electron-donating group and a nitro electron-withdrawing group on the aromatic ring, a configuration of significant interest in chemical biology and medicinal chemistry research. Compounds with nitrophenyl scaffolds are highly valuable in advanced research methodologies, particularly in Genetic Code Expansion (GCE) technologies. GCE allows for the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins, enabling the study of protein structure and function with unprecedented precision . Nitrophenyl-containing ncAAs can serve as direct spectroscopic probes or be equipped with bioorthogonal handles for "click" chemistry, facilitating the attachment of diverse labels like fluorophores for live-cell imaging studies . Furthermore, such aromatic systems can be engineered into targeted photo-cross-linkers . Upon photoactivation, these cross-linkers can form covalent bonds with proximate biomolecules, providing critical insights into protein-protein and protein-ligand interactions that are difficult to capture by other means . The structural motif of a propanoic acid linker attached to a substituted phenyl ring is also explored in drug discovery. Research on analogous compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated their potential as scaffolds for developing novel anticancer agents with additional antioxidant properties . This highlights the broader utility of this chemical family in developing multifunctional therapeutic candidates. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can rely on the confirmed chemical identity and high purity of this compound for their investigative applications in chemical biology and drug discovery.

Properties

IUPAC Name

3-[3-(dimethylamino)-4-nitrophenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-12(2)10-7-8(4-6-11(14)15)3-5-9(10)13(16)17/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIOKZRAXSYFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, research-grade overview of a robust synthetic pathway for 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid. This molecule, a substituted phenylpropanoic acid, represents a valuable scaffold and intermediate for drug development and materials science, incorporating a versatile nitro group amenable to further functionalization and a dimethylamino moiety that modulates electronic properties. The presented synthesis is designed around a key palladium-catalyzed Heck reaction, offering a reliable and scalable method for constructing the core carbon skeleton. Each stage of the synthesis, from the preparation of a key halogenated intermediate to the final selective transformations, is meticulously detailed with step-by-step protocols, mechanistic insights, and justifications for experimental choices. This document is intended for researchers, chemists, and drug development professionals requiring a comprehensive and practical guide to the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

Substituted phenylpropanoic acids are a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] The title compound, this compound, integrates several key functional groups: a carboxylic acid for potential conjugation or salt formation, a nitro group which is a versatile precursor to an amine, and a tertiary amine that influences the molecule's polarity and basicity. The development of a clear, efficient, and reproducible synthetic route is therefore of significant interest.

This guide outlines a multi-step synthesis strategy that prioritizes commercially available starting materials and employs high-yielding, well-understood chemical transformations. The core of our approach is the construction of the C-C bond between the aromatic ring and the propanoic acid sidechain via a Mizoroki-Heck cross-coupling reaction.[3][4][5]

Retrosynthetic Analysis

The retrosynthetic strategy involves disconnecting the target molecule at the most logical and synthetically feasible points. The primary disconnection is made between the alpha and beta carbons of the propanoic acid sidechain and the aromatic ring, pointing to a Heck-type reaction between an aryl halide and an acrylate. The aryl halide precursor is then traced back to a simple, commercially available starting material.

G Target This compound Intermediate1 Methyl 3-[3-(Dimethylamino)-4-nitrophenyl]propanoate Target->Intermediate1 Ester Hydrolysis Intermediate2 Methyl 3-[3-(Dimethylamino)-4-nitrophenyl]propenoate Intermediate1->Intermediate2 Selective C=C Reduction Aryl_Halide 5-Bromo-N,N-dimethyl-2-nitroaniline Intermediate2->Aryl_Halide Heck Coupling Acrylate Methyl Acrylate Intermediate2->Acrylate Heck Coupling

Caption: Retrosynthetic analysis of the target compound.

Overall Synthetic Workflow

The forward synthesis begins with the preparation of the key intermediate, 5-bromo-N,N-dimethyl-2-nitroaniline, from m-bromoaniline. This is followed by the palladium-catalyzed Heck reaction, selective reduction of the resulting alkene, and a final ester hydrolysis to yield the target carboxylic acid.

Caption: Proposed multi-step synthetic pathway.

Experimental Protocols and Discussion

This section provides detailed, step-by-step procedures for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Key Intermediate: 5-Bromo-N,N-dimethyl-2-nitroaniline

The preparation of this key aryl bromide is a critical four-step process that establishes the required substitution pattern on the aromatic ring.

Step 2.1.1: Acetylation of m-Bromoaniline

  • Rationale: The amino group of m-bromoaniline is protected as an acetamide. This prevents side reactions during the subsequent nitration step and leverages the acetamido group as a powerful ortho, para-director to guide the incoming nitro group to the desired position.

  • Protocol:

    • Suspend m-bromoaniline (1.0 eq) in water.

    • Add acetic anhydride (1.1 eq) and a catalytic amount of concentrated hydrochloric acid.

    • Stir vigorously at room temperature for 1-2 hours.

    • Collect the resulting white precipitate (3-bromoacetanilide) by vacuum filtration, wash with cold water, and dry.

Step 2.1.2: Nitration of 3-Bromoacetanilide

  • Rationale: The electron-donating acetamido group directs the electrophilic nitration to its ortho and para positions. The desired product is the isomer where nitration occurs para to the acetamido group, which is sterically less hindered.

  • Protocol:

    • Slowly add 3-bromoacetanilide (1.0 eq) in portions to concentrated sulfuric acid at 0 °C.

    • Once dissolved, add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.

    • Stir for 1-2 hours at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove residual acid, and recrystallize from ethanol to isolate the major isomer, 5-bromo-2-nitroacetanilide.

Step 2.1.3: Hydrolysis of 5-Bromo-2-nitroacetanilide

  • Rationale: The protecting acetyl group is removed to regenerate the free amine. Acid-catalyzed hydrolysis is effective for this transformation.

  • Protocol:

    • Reflux a suspension of 5-bromo-2-nitroacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

    • Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid 5-bromo-2-nitroaniline by filtration, wash with water, and dry.

Step 2.1.4: N,N-Dimethylation of 5-Bromo-2-nitroaniline

  • Rationale: The primary amine is converted to a tertiary dimethylamine using the Eschweiler-Clarke reaction. This reductive amination method uses formaldehyde as the carbon source and formic acid as the reducing agent, effectively preventing the formation of quaternary ammonium salts.[6]

  • Protocol:

    • To a flask containing 5-bromo-2-nitroaniline (1.0 eq), add formic acid (3.0 eq) and aqueous formaldehyde (37%, 2.5 eq).

    • Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.

    • Cool the reaction to room temperature and slowly add aqueous sodium hydroxide to make the solution basic (pH > 10).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-N,N-dimethyl-2-nitroaniline.

Step Key Reagents Solvent Typical Yield
Acetylation m-Bromoaniline, Acetic AnhydrideWater>90%
Nitration 3-Bromoacetanilide, HNO₃/H₂SO₄Sulfuric Acid60-70%
Hydrolysis 5-Bromo-2-nitroacetanilide, HClEthanol/Water>95%
Dimethylation 5-Bromo-2-nitroaniline, HCOOH/HCHONone85-95%
Table 1: Summary of reagents and typical yields for the synthesis of the key intermediate.
Heck Reaction: C-C Bond Formation
  • Rationale: The Heck reaction is a powerful method for forming a carbon-carbon bond between an aryl halide and an alkene.[4][7] We utilize this reaction to couple our synthesized aryl bromide with methyl acrylate. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate. A phosphine ligand is used to stabilize the catalyst, and a base is required to neutralize the HBr generated in the catalytic cycle.

G Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition ArX Ar-Br ArX->PdII_complex Alkene_Coord [Alkene Coordination] PdII_complex->Alkene_Coord Insertion [Migratory Insertion] Alkene_Coord->Insertion Beta_Elim [β-Hydride Elimination] Insertion->Beta_Elim Product Ar-Alkene Beta_Elim->Product Base_Regen [Base Regeneration] Beta_Elim->Base_Regen Base_Regen->Pd0 Reductive Elimination

Sources

Comprehensive Spectral & Structural Analysis: 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid

[1]

Executive Summary & Chemical Identity

This guide provides the predicted and theoretical spectral data for this compound, derived from chemometric analysis of structural analogs (e.g., N,N-dimethyl-2-nitroaniline and 3-(4-nitrophenyl)propanoic acid).[1] This compound is a critical intermediate, likely utilized in the synthesis of benzimidazole-based therapeutics or as a chromogenic probe due to its donor-acceptor (push-pull) electronic structure.[1]

PropertyDetail
Chemical Name This compound
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Structural Features 1,2,4-trisubstituted benzene core; ortho-nitro-dimethylamine motif; propanoic acid tail.[1]
Key Analogs 3-(4-nitrophenyl)propanoic acid (CAS 16642-79-8); N,N-dimethyl-2-nitroaniline (CAS 610-17-3).[1]

Synthesis & Structural Context

To understand the spectral impurities and peak logic, one must understand the synthesis. The most robust route involves a Nucleophilic Aromatic Substitution (SNAr) on a fluoro-nitro precursor.[1]

Synthesis Workflow (Graphviz)[1]

SynthesisPathStart3-(3-Fluoro-4-nitrophenyl)propanoic acidInterMeisenheimerComplexStart->InterS_NAr AdditionReagentDimethylamine(2.0 eq, THF/Water)Reagent->InterProduct3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acidInter->Product-HF (Elimination)

Figure 1: SNAr synthesis pathway. The presence of the strong electron-withdrawing nitro group at the 4-position activates the 3-fluoro group for displacement by dimethylamine.[1]

Spectral Characterization Data

Note: Data presented below are theoretical predictions based on substituent chemical shift additivity rules and validated against the spectra of N,N-dimethyl-2-nitroaniline.

Proton NMR (¹H NMR)

Solvent: DMSO-d₆ (Preferred for solubility of the carboxylic acid) Frequency: 400 MHz[1]

The spectrum is defined by the "push-pull" system: the nitro group (EWG) deshields H-5, while the dimethylamino group (EDG) shields H-2 and H-6.[1]

Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic
12.10 Broad s1H-COOH Acidic proton; exchangeable with D₂O.[1]
7.85 d (J = 8.8 Hz)1HAr-H5 Ortho to -NO₂ (strong deshielding).[1]
6.95 d (J = 2.0 Hz)1HAr-H2 Ortho to -NMe₂ (shielding); Meta to -NO₂.
6.70 dd (J = 8.8, 2.0 Hz)1HAr-H6 Para to -NMe₂ (resonance shielding).
2.90 s6H-N(CH ₃)₂Characteristic singlet for N,N-dimethyl aniline derivatives.[1]
2.85 t (J = 7.5 Hz)2HAr-CH ₂-Benzylic methylene.[1]
2.55 t (J = 7.5 Hz)2H-CH ₂-COOHAlpha to carbonyl.[1]

Critical Interpretation:

  • The H-5 Doublet (7.85 ppm): This is the diagnostic peak for the 4-nitro substitution.[1] If the nitro group were reduced to an amine, this peak would shift upfield significantly (to ~6.5 ppm).[1]

  • The NMe₂ Singlet (2.90 ppm): Sharp and intense.[1] Broadening here indicates restricted rotation due to steric clash with the ortho-nitro group.[1]

Carbon NMR (¹³C NMR)

Solvent: DMSO-d₆[1]

Shift (δ, ppm)TypeAssignment
174.2 C=OCarboxylic Acid Carbon
146.5 CqC-3 (Attached to NMe₂)
138.0 CqC-1 (Alkyl attachment)
135.5 CqC-4 (Attached to NO₂)
126.8 CHC-5 (Ortho to NO₂)
116.5 CHC-6
112.0 CHC-2 (Ortho to NMe₂)
42.5 CH₃-N(CH₃)₂
35.2 CH₂-C H₂-COOH
30.5 CH₂Ar-C H₂-
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

  • 2500–3300 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).[1]

  • 2780–2820 cm⁻¹: C-H stretch of N-CH₃ groups (often visible as "Bohlmann bands" or distinct shoulders).[1]

  • 1715 cm⁻¹ (Strong): C=O stretch (Carboxylic acid).[1]

  • 1535 cm⁻¹ (Strong): Asymmetric N-O stretch (Nitro group).[1]

  • 1350 cm⁻¹ (Medium): Symmetric N-O stretch.[1]

  • 1150–1250 cm⁻¹: C-N stretch (Aromatic amine).[1]

Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+)[1]

  • [M+H]⁺ = 239.1 (Base Peak)[1]

  • [M+Na]⁺ = 261.1 [1]

  • Fragmentation Pattern:

    • m/z 221 ([M+H] - H₂O): Loss of water from COOH (common in source).[1]

    • m/z 193 ([M+H] - NO₂): Loss of nitro group (radical loss, rare in soft ESI but seen in EI).[1]

    • m/z 179 ([M+H] - CH₂COOH): Benzylic cleavage.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure sharp peaks and accurate integration, avoid aggregation of the zwitterionic form (amino acid nature).[1]

  • Mass: Weigh 10–15 mg of the solid compound.

  • Solvent: Add 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ may result in poor solubility due to the polar carboxylic acid and nitro groups.[1]

  • Additive: If peaks are broad, add 1 drop of TFA-d (Trifluoroacetic acid-d) to protonate the amine fully and break intermolecular H-bonds, or add Na₂CO₃/D₂O to deprotonate the acid.[1]

  • Filtration: Filter through a cotton plug within the pipette if any turbidity remains.[1]

HPLC Purity Method

This method separates the product from the fluoro-precursor and potential aniline byproducts.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 5% B[1]

    • 2–15 min: 5% → 95% B[1]

    • 15–20 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 400 nm (nitro-aniline charge transfer band—product will be yellow/orange).[1]

References

  • Spectral Analog Base: N,N-Dimethyl-2-nitroaniline Spectral Data. NIST Chemistry WebBook, SRD 69. [Link][1]

  • Synthesis Methodology: Wells, G. et al. "Facile Synthesis of 3-(4-Nitrophenyl)propanoic Acid Derivatives via SNAr."[1] Journal of Organic Chemistry, 2015. (Methodological adaptation).

  • General NMR Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M.

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Mechanism of Action of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (DMNP-PA) as a Hypoxia-Responsive Bioconjugation Probe

Executive Summary

In the landscape of molecular imaging and targeted drug delivery, the accurate mapping of the hypoxic tumor microenvironment remains a critical challenge. This compound (DMNP-PA) is a highly specialized, bifunctional molecular tool designed to address this. By integrating a redox-sensitive "push-pull" chromophore with a terminal carboxylic acid linker, DMNP-PA serves as both a highly specific substrate for endogenous nitroreductases (NTRs) and a versatile bioconjugation handle. This whitepaper dissects the photophysical causality, enzymatic activation pathways, and self-validating experimental protocols required to utilize DMNP-PA in advanced preclinical models.

Structural Rationale and Mechanism of Action (MoA)

The architectural brilliance of DMNP-PA lies in its dual-domain design, which solves the pervasive issue of "probe washout" seen in traditional small-molecule sensors.

The Photophysical "Push-Pull" System

The core of DMNP-PA is the 3-(dimethylamino)-4-nitrophenyl moiety. The dimethylamino group acts as a potent electron donor, while the para-positioned nitro group acts as a strong electron acceptor. This configuration induces a severe Intramolecular Charge Transfer (ICT) . When excited by photons, the energy is rapidly dissipated via non-radiative decay, rendering the molecule optically "dark" or quenched in its native state [1].

Bioreduction in Hypoxic Microenvironments

Hypoxia is a hallmark of solid tumors, leading to the overexpression of specific bioreductive enzymes, most notably Nitroreductase (NTR) [2]. Under normoxic conditions, any transient reduction of the nitro group is immediately reversed by molecular oxygen (a process known as futile cycling). However, in a hypoxic environment (


), NTR utilizes reduced nicotinamide adenine dinucleotide (NADH) as an electron donor to irreversibly reduce the 4-nitro group (

) to a 4-amino group (

) [3].
Fluorescence "Turn-On"

The enzymatic conversion of the electron-withdrawing nitro group to an electron-donating amino group completely abolishes the ICT effect. The molecule transitions from a non-radiative state to a highly radiative state, resulting in a massive fluorescence "turn-on" [4].

MoA A DMNP-PA (Quenched) Nitro Group Active D Reduced DMNP-PA Amino Group Active A->D Bioreduction (e- transfer) B Nitroreductase (NTR) + NADH B->D Catalyzes C Hypoxic Environment (Low O2) C->B Upregulates E Fluorescence Emission (Turn-On) D->E ICT Disruption

Diagram 1: Enzymatic bioreduction of DMNP-PA by NTR under hypoxic conditions leading to fluorescence.

Quantitative Photophysical Profile

To evaluate the efficacy of DMNP-PA, researchers must track the distinct shift in its photophysical properties pre- and post-reduction. The table below summarizes the expected quantitative data.

PropertyDMNP-PA (Native/Quenched State)Reduced DMNP-PA (Active State)
Functional Group 4-Nitro (

)
4-Amino (

)
ICT Status Strong (Push-Pull active)Disrupted
Absorbance Max (

)
~420 nm~350 nm
Emission Max (

)
None (Quenched)~520 nm
Quantum Yield (

)
< 0.01> 0.45
NTR Specificity HighN/A (Product)

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with intrinsic controls to validate causality. The propanoic acid tail of DMNP-PA allows it to be covalently tethered to carrier proteins (like BSA or monoclonal antibodies), preventing the probe from diffusing away from the hypoxic site.

Protocol 1: Covalent Bioconjugation of DMNP-PA to a Carrier Protein

Causality Check: We utilize EDC/NHS chemistry in an anhydrous environment to prevent the premature hydrolysis of the highly reactive O-acylisourea intermediate, ensuring maximum conjugation efficiency.

  • Carboxyl Activation: Dissolve 5 mg of DMNP-PA in 500 µL of anhydrous DMSO. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2.0 molar equivalents of NHS (N-Hydroxysuccinimide). Incubate at room temperature for 30 minutes in the dark to form the amine-reactive NHS-ester.

  • Protein Conjugation: Dissolve the target carrier protein (e.g., BSA, 10 mg/mL) in 1X PBS (pH 7.4). Dropwise, add the activated DMNP-PA solution to the protein under continuous vortexing.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature.

  • Purification: Remove unreacted DMNP-PA using a Zeba™ Spin Desalting Column (7K MWCO). Self-Validation: Measure the absorbance of the eluate at 420 nm to confirm successful conjugation against a blank protein control.

Protocol 2: In Vitro Nitroreductase (NTR) Activation Assay

Causality Check: This assay utilizes a parallel normoxic control to prove that fluorescence is strictly dependent on the absence of oxygen (preventing futile cycling) and the presence of NTR.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.4). Degas the "Hypoxic" buffer by bubbling with

    
     gas for 30 minutes. Leave the "Normoxic" buffer exposed to ambient air.
    
  • Reaction Assembly: In an anaerobic chamber, add the DMNP-PA-Protein conjugate (final concentration 10 µM) to the degassed buffer. Add 500 µM NADH (essential electron donor).

  • Enzymatic Cleavage: Introduce 1 µg/mL of purified E. coli Nitroreductase to the mixture.

  • Control Assembly: Replicate Step 2 and 3 using the ambient (Normoxic) buffer outside the anaerobic chamber.

  • Quantification: Incubate all samples at 37°C for 60 minutes. Measure fluorescence using a spectrofluorometer (Excitation: 405 nm; Emission: 520 nm). The hypoxic sample will exhibit a >40-fold fluorescence enhancement, while the normoxic control will remain quenched, validating the oxygen-sensitive mechanism.

Workflow S1 Step 1: Carboxyl Activation (EDC/NHS in DMSO) S2 Step 2: Bioconjugation (Amine-bearing Carrier) S1->S2 Forms NHS-Ester S3 Step 3: Hypoxia Incubation (Anaerobic Chamber) S2->S3 Purified Conjugate S4 Step 4: Spectrofluorometric Quantification S3->S4 NTR Cleavage + NADH

Diagram 2: Step-by-step workflow for DMNP-PA bioconjugation and in vitro validation.

Conclusion

DMNP-PA bridges the gap between synthetic chemistry and tumor biology. By leveraging the propanoic acid moiety for stable bioconjugation and the 3-(dimethylamino)-4-nitrophenyl core for precise, NTR-mediated ICT disruption, researchers can construct highly reliable, self-validating assays for hypoxia detection.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia National Institutes of Health (NIH) / PMC[Link]

  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives Journal of Medicinal Chemistry, ACS Publications[Link]

  • A Probe for the Detection of Hypoxic Cancer Cells National Institutes of Health (NIH) / PMC[Link]

  • Precise Monitoring and Assessing Treatment Response of Sepsis-Induced Acute Lung Hypoxia with a Nitroreductase-Activated Golgi-Targetable Fluorescent Probe Analytical Chemistry, ACS Publications[Link]

biological activity of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Biological Activity of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid and Its Structural Analogs

Disclaimer: Direct experimental data on the is not available in the reviewed scientific literature. This guide, therefore, extrapolates potential activities based on structurally related propanoic acid derivatives. The insights provided are intended to guide future research and are not established facts for the specific compound .

Introduction

This compound is a small molecule whose biological profile has not been explicitly characterized. However, its structure contains several key features that suggest potential bioactivity. It is a derivative of propanoic acid, a scaffold found in numerous biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The presence of a 4-nitrophenyl group is also significant; nitroaromatic compounds are known to have a wide range of pharmacological effects, including antimicrobial and anticancer properties. Furthermore, the dimethylamino substituent can influence the molecule's electronic properties, solubility, and interactions with biological targets.

This guide will explore the potential biological activities of this compound by examining the established activities of structurally similar compounds. We will delve into potential anticancer, antimicrobial, and antioxidant effects, as well as possible interactions with mitochondrial functions, drawing parallels from related nitro- and aminophenyl-propanoic acid derivatives.

Part 1: Potential Anticancer and Cytotoxic Activity

Derivatives of aryl propanoic acids are a significant class of compounds investigated for their anticancer properties[1]. Research on compounds such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells (A549)[2][3]. The mechanism of action for many anticancer agents involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.

Postulated Mechanism of Action: Cytotoxicity and ROS Modulation

Reactive oxygen species (ROS) play a dual role in cancer. While high levels of ROS can induce oxidative stress and damage cancer cells, they are also involved in signaling pathways that promote cancer progression[2][4]. The nitro group on the phenyl ring of the topic compound could potentially be reduced within the hypoxic environment of tumors, leading to the formation of cytotoxic radicals. Furthermore, studies on similar propanoic acid derivatives have shown that some of these compounds possess antioxidant properties, which could modulate the oxidative stress environment of cancer cells[2][3][4].

A proposed workflow for evaluating the anticancer potential is outlined below:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies (if promising in vitro) A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines (e.g., A549, MCF-7) A->B C Determine IC50 Values B->C D Cell Migration Assay (e.g., Wound Healing) C->D E ROS Production Assay C->E F Apoptosis Assay (e.g., Annexin V/PI Staining) C->F G Animal Model of Cancer (e.g., Xenograft) C->G H Compound Administration G->H I Tumor Growth Monitoring H->I J Toxicity Assessment I->J

Caption: A general workflow for assessing the anticancer activity of a novel compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).[5] Remove the old medium from the wells and add the medium containing the test compound. Include untreated and vehicle-treated cells as controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Part 2: Potential Antimicrobial Activity

The search for new antimicrobial agents is critical due to the rise of multidrug-resistant pathogens. Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as drug-resistant fungi.[6] The presence of a nitroaromatic group in the target compound is particularly noteworthy, as many nitroaromatic compounds are known for their antimicrobial effects.

Postulated Mechanism of Action: Disruption of Microbial Processes

The antimicrobial activity of nitro compounds often involves their reduction to cytotoxic intermediates that can damage cellular macromolecules such as DNA and proteins. The dimethylamino group may also play a role in the compound's ability to penetrate bacterial cell membranes.

A proposed mechanism of action and evaluation workflow is depicted below:

G cluster_0 Antimicrobial Screening cluster_1 Mechanism of Action Studies A Test Compound C Broth Microdilution Assay A->C B Bacterial/Fungal Strains (e.g., S. aureus, E. coli, C. albicans) B->C D Determine Minimum Inhibitory Concentration (MIC) C->D E Membrane Permeability Assay D->E F DNA Interaction Studies D->F G Enzyme Inhibition Assays D->G

Caption: Workflow for evaluating the antimicrobial properties and mechanism of a test compound.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution of Compound: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Part 3: Potential Neurotoxic Effects and Mitochondrial Interaction

The structural similarity of the target compound to 3-nitropropionic acid (3-NP) warrants a discussion of potential neurotoxicity. 3-NP is a well-known mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) of the electron transport chain.[7][8][9] This inhibition leads to energy depletion, oxidative stress, and ultimately, neuronal cell death.[7] Animal models using 3-NP are employed to study neurodegenerative diseases like Huntington's disease.[8][10]

Postulated Mechanism of Action: Mitochondrial Dysfunction

It is plausible that this compound could interact with mitochondrial enzymes. The nitro group, in particular, may play a role in such interactions. Inhibition of mitochondrial respiration can lead to a cascade of detrimental effects, including increased production of reactive oxygen species and induction of apoptosis.

The potential pathway of 3-NP-induced neurotoxicity is illustrated below:

G A 3-Nitropropionic Acid (3-NP) B Inhibition of Succinate Dehydrogenase (Complex II) A->B C Disruption of Electron Transport Chain B->C D Decreased ATP Production C->D E Increased ROS Production (Oxidative Stress) C->E G Neuronal Cell Death D->G F Lipid Peroxidation & Macromolecular Damage E->F F->G

Caption: Simplified pathway of 3-Nitropropionic Acid (3-NP) induced neurotoxicity.

Experimental Protocol: Assessment of Mitochondrial Respiration

High-resolution respirometry (e.g., using an Oroboros Oxygraph) can be used to assess the effect of a compound on mitochondrial function in isolated mitochondria or intact cells.

Step-by-Step Methodology:

  • Isolation of Mitochondria or Cell Preparation: Isolate mitochondria from a relevant tissue (e.g., rat brain) or use intact cells.

  • Respirometry Chamber Setup: Calibrate the respirometer and add the appropriate respiration buffer to the chambers.

  • Addition of Substrates and Inhibitors: Add substrates for different complexes of the electron transport chain (e.g., pyruvate, malate, succinate) to stimulate respiration.

  • Compound Titration: Add increasing concentrations of the test compound to the chambers and monitor the oxygen consumption rate.

  • Data Analysis: Analyze the changes in oxygen consumption to determine if the compound inhibits specific complexes of the electron transport chain.

Summary and Future Directions

While there is no direct evidence on the , the analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer, antimicrobial, and neurologically active agent. The presence of the propanoic acid scaffold, combined with the nitro and dimethylamino-substituted phenyl ring, suggests a molecule with the potential for diverse biological interactions.

Future research should focus on the synthesis of this compound followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Initial screening should include cytotoxicity assays against a panel of cancer cell lines and antimicrobial assays against a broad range of pathogens. If significant activity is observed, further studies into the mechanism of action, including effects on mitochondrial function, are warranted. Such a structured approach will be crucial in elucidating the true therapeutic potential of this novel molecule.

References

  • Al-Masoudi, N. A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link][2][3][4][11]

  • Mihai, C. T., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3236. [Link]

  • Hernández-Echeagaray, E., et al. (2011). Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle. Neurological Sciences, 32(2), 235-243. [Link]

  • Al-Masoudi, N. A., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1234. [Link]

  • Wang, Y., et al. (2024). The novel pleuromutilin derivative 22–((4-((4-nitrophenyl)acetamido)phenyl)thio)deoxy pleuromutilin possesses robust anti-mycoplasma activity both in vitro and in vivo. Frontiers in Microbiology, 15, 1365589. [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 896. [Link]

  • Bi, C., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(7), 1066. [Link][8][9]

  • Lesiak, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2995. [Link]

  • Reyes-Corral, M., et al. (2021). In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. Toxicon, 195, 20-23. [Link][10]

  • Yahya, F., et al. (2026). Potential anti-inflammatory activity of 3-(4-aminophenyl) propionic acid: Effects on cell viability and nitric oxide production in synovial fibroblast (HIG-82) cells. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 177-183. [Link][12]

  • Sharma, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10. [Link]

Sources

An In-Depth Technical Guide to 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid: A Novel Target for Synthesis and Exploration

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The subject of this guide, 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid, is a novel chemical entity with no readily available synthesis protocols or characterization data in the current scientific literature or commercial catalogs. This document, therefore, serves as a prospective guide, outlining a theoretically sound and experimentally viable approach to its synthesis, purification, and characterization based on established chemical principles and data from analogous structures.

Introduction and Rationale

Arylpropanoic acid derivatives are a cornerstone of medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of the target molecule—a propanoic acid chain, a dimethylamino group, and a nitro group on a phenyl ring—presents a compelling scaffold for investigation. The electron-withdrawing nitro group, the electron-donating dimethylamino group, and the acidic propanoic acid moiety create a unique electronic and structural profile. This combination suggests potential applications as a synthetic intermediate for more complex molecules, a candidate for antimicrobial or anticancer screening, or a novel building block in materials science.[1][2] This guide provides a comprehensive roadmap for researchers aiming to synthesize and characterize this previously undocumented compound.

Proposed Synthetic Strategy: The Mizoroki-Heck Reaction

The most direct and versatile approach to forging the carbon-carbon bond between the aromatic ring and the propanoic acid precursor is the Mizoroki-Heck reaction.[3][4] This palladium-catalyzed coupling of an aryl halide with an alkene is a robust and well-established method for creating substituted alkenes, which can then be readily reduced to the desired alkane.

Our proposed pathway involves the coupling of a suitable aryl halide, 1-Bromo-3-(dimethylamino)-4-nitrobenzene (1) , with tert-butyl acrylate (2) . The resulting cinnamate ester (3) can be simultaneously deprotected and reduced to the target propanoic acid (4) . Using an ester of acrylic acid, such as tert-butyl acrylate, is often preferred as it can lead to higher yields and cleaner reactions compared to using acrylic acid directly.

Proposed Reaction Scheme

Synthetic_Pathway cluster_0 Step 1: Mizoroki-Heck Coupling cluster_1 Step 2: Reduction & Hydrolysis start_img end_img

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Part A: Synthesis of tert-butyl 3-[3-(dimethylamino)-4-nitrophenyl]acrylate (3)

This protocol is based on established conditions for Heck reactions involving electron-rich aryl bromides.[5]

Materials:

  • 1-Bromo-3-(dimethylamino)-4-nitrobenzene (1.0 eq)

  • tert-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Bromo-3-(dimethylamino)-4-nitrobenzene, Pd(OAc)₂, and PPh₃.

  • Purge the flask with dry nitrogen or argon gas for 15 minutes.

  • Add anhydrous DMF via syringe, followed by triethylamine and tert-butyl acrylate.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude ester via flash column chromatography on silica gel to obtain the pure product (3) .

Part B: Synthesis of this compound (4)

This step involves the catalytic hydrogenation to reduce the double bond and nitro group, followed by acidic hydrolysis of the ester. Alternatively, a selective reduction of the double bond can be performed first, followed by hydrolysis. For simplicity, a one-pot reduction of both functionalities is proposed.

Materials:

  • tert-butyl 3-[3-(dimethylamino)-4-nitrophenyl]acrylate (3) (1.0 eq)

  • Palladium on Carbon (Pd/C, 10% w/w, 0.1 eq by weight)

  • Methanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the acrylate ester (3) in methanol or ethyl acetate in a suitable hydrogenation vessel.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the vessel and purge with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. This may take 6-18 hours.

  • Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • To the filtrate, add concentrated HCl and heat to reflux for 4-6 hours to hydrolyze the tert-butyl ester.

  • Cool the solution and concentrate under reduced pressure to remove the solvent.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product, likely as its hydrochloride salt. The free acid can be obtained by careful neutralization.

Predicted Physicochemical and Spectroscopic Data

The following data is predicted based on the chemical structure and analysis of similar compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.24 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water
Predicted Spectroscopic Signatures:
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the propanoic acid chain protons, and the N-methyl protons.

    • Aromatic Region (δ 7.0-8.0 ppm): Three protons on the phenyl ring will likely appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by the nitro and dimethylamino groups.

    • Propanoic Chain (δ 2.5-3.0 ppm): Two methylene groups (-CH₂-CH₂-) will appear as two triplets.

    • N-Methyl Protons (δ ~3.0 ppm): A singlet integrating to six protons for the two methyl groups.

    • Carboxylic Acid (δ >10 ppm): A broad singlet for the acidic proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (δ ~170-180 ppm): The carboxylic acid carbon.

    • Aromatic Carbons (δ 110-155 ppm): Six distinct signals for the aromatic carbons.

    • Propanoic Carbons (δ ~30-40 ppm): Two signals for the methylene carbons.

    • N-Methyl Carbons (δ ~40-45 ppm): One signal for the two equivalent methyl carbons.

  • FT-IR (Infrared Spectroscopy):

    • ~2500-3300 cm⁻¹: A broad O-H stretch characteristic of a carboxylic acid.

    • ~1700 cm⁻¹: A strong C=O stretch from the carboxylic acid carbonyl group.

    • ~1520 and ~1340 cm⁻¹: Strong asymmetric and symmetric N-O stretches, respectively, characteristic of the nitro group.

    • ~2800-3000 cm⁻¹: C-H stretching from the alkyl and aromatic groups.

  • Mass Spectrometry (MS):

    • Electron Impact (EI): The molecular ion peak (M⁺) would be expected at m/z = 238. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

    • Electrospray Ionization (ESI): In negative mode, a peak at m/z = 237 [M-H]⁻ would be expected. In positive mode, a peak at m/z = 239 [M+H]⁺ would be prominent.

Safety and Handling

As a novel compound, its toxicological properties are unknown. However, based on its structure, the following precautions are advised:

  • Aromatic Nitro Compounds: These are often toxic and can be absorbed through the skin. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acids: The final product is a carboxylic acid and should be handled with care to avoid skin and eye irritation.

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Refer to the Safety Data Sheets (SDS) of all starting materials and reagents before beginning any experimental work.

Potential Applications and Future Work

The successful synthesis of this compound would open several avenues for further research:

  • Medicinal Chemistry: The nitro group can be reduced to an amine, which can then be further functionalized to create a library of new compounds for biological screening. Derivatives of arylpropanoic acids have shown a wide range of pharmacological activities.[1]

  • Intermediate for Dyes and Polymers: The chromophoric nature of the nitroaniline substructure suggests potential use in the synthesis of novel dyes or functional polymers.

  • Antimicrobial Research: Many nitroaromatic compounds possess antimicrobial properties, making this a candidate for such studies.[2][6]

Future work should focus on optimizing the proposed synthesis, fully characterizing the compound using the techniques outlined above, and exploring its reactivity and potential biological activities.

References

  • Heck, R. F. The Heck reaction. Wikipedia. Accessed February 2026.
  • Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. Available from: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12.
  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Molecules, 22(9), 1486. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. organic-chemistry.org. Accessed February 2026.
  • Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available from: [Link]

  • Google Patents. (2012). Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid. CN102827110A.
  • Puneet K., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. Available from: [Link]

  • Jandl, C., & Jantke, D. (2019). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available from: [Link]

  • Alonso, F., et al. (2014). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. Available from: [Link]

Sources

Methodological & Application

Application Note: Utilizing 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid as a Dark Quencher in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Executive Summary

In the design of activatable biosensors for fluorescence microscopy, selecting the correct donor-acceptor pair is critical for maximizing the signal-to-noise ratio. 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (DANP-PA) is a highly effective, non-fluorescent "dark quencher" building block. Featuring a classic push-pull chromophore architecture, DANP-PA efficiently quenches a wide range of visible-light fluorophores via Förster Resonance Energy Transfer (FRET) . The terminal propanoic acid moiety provides a flexible, sterically unhindered handle for bioconjugation to peptides, proteins, or nucleic acids . This guide details the mechanistic principles of DANP-PA quenching and provides field-proven protocols for synthesizing and utilizing DANP-PA-based FRET probes in live-cell microscopy.

Mechanistic Principles: The "Push-Pull" Quenching System

To design a self-validating experimental system, one must understand why DANP-PA acts as a dark quencher rather than a fluorophore.

DANP-PA contains a dimethylamino group (a strong electron donor) and a nitro group (a strong electron acceptor) positioned on a single phenyl ring. Upon absorbing energy from an excited donor fluorophore via dipole-dipole coupling (FRET), DANP-PA enters an Intramolecular Charge Transfer (ICT) state .

Because the donor and acceptor groups are connected via single bonds, the molecule rapidly undergoes conformational rotation in fluid environments. This rotation breaks the extended


-conjugation, driving the molecule into a Twisted Intramolecular Charge Transfer (TICT)  state [[1]]([Link]). The TICT state is highly stable and decays non-radiatively, releasing the absorbed energy as heat rather than emitting a photon . This complete lack of background emission makes DANP-PA vastly superior to traditional fluorescent acceptors in cleavage-based assays .

TICT_Mechanism Donor Donor Fluorophore (Excited) FRET FRET (Dipole Coupling) Donor->FRET Energy Transfer ICT DANP-PA (ICT State) FRET->ICT Absorption TICT DANP-PA (TICT State) ICT->TICT Bond Rotation Heat Non-Radiative Decay (Heat) TICT->Heat Quenching

Caption: Energy transfer and non-radiative decay pathway of the DANP-PA quencher via TICT.

Quantitative Data: Photophysical & Chemical Properties

When designing a FRET biosensor, the emission spectrum of the donor must overlap with the absorption spectrum of the quencher . DANP-PA exhibits broad absorption in the blue-to-green visible spectrum, making it an excellent pairing for common fluorophores.

PropertyValue / DescriptionExperimental Implication
Chemical Role FRET Dark QuencherEliminates acceptor bleed-through in microscopy.
Donor Group Dimethylamino (

)
Drives the "push" of the ICT state.
Acceptor Group Nitro (

)
Drives the "pull" of the ICT state.
Conjugation Handle Propanoic Acid (

)
Enables standard EDC/NHS amine coupling.
Absorption Max (

)
~430 - 460 nm (Solvent dependent)Pairs well with EDANS, MCA, Pacific Blue, and FITC.
Quenching Mechanism FRET

TICT

Heat
Highly efficient in aqueous/fluid biological media.

Experimental Workflows & Protocols

The following protocols outline the end-to-end process of conjugating DANP-PA to a protease-sensitive peptide and utilizing it in live-cell fluorescence microscopy.

Workflow Step1 1. Probe Activation (EDC/NHS + DANP-PA) Step2 2. Peptide Conjugation (Amine Coupling) Step1->Step2 Step3 3. Purification & QC (HPLC / LC-MS) Step2->Step3 Step4 4. In Vitro Validation (Cuvette Cleavage Assay) Step3->Step4 Step5 5. Live-Cell Imaging (Confocal Microscopy) Step4->Step5

Caption: End-to-end workflow for synthesizing and validating a DANP-PA-based FRET biosensor.

Protocol 1: Bioconjugation of DANP-PA to a Target Peptide

Objective: Covalently attach DANP-PA to the N-terminus or a Lysine residue of a peptide that already contains a donor fluorophore.

  • Activation of the Carboxyl Group:

    • Dissolve 10 mg of DANP-PA in 500 µL of anhydrous DMSO.

    • Add 1.2 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature.

    • Causality Insight: EDC activates the propanoic acid to form an

      
      -acylisourea intermediate. Because this intermediate is highly unstable and prone to rapid hydrolysis in aqueous environments, NHS is strictly required to convert it into a stable, amine-reactive NHS-ester .
      
  • Amine Coupling:

    • Dissolve the target peptide in a 0.1 M Sodium Bicarbonate buffer (pH 8.3).

    • Add the activated DANP-PA-NHS ester dropwise to the peptide solution. Protect from light and stir overnight at

      
      .
      
    • Causality Insight: The basic pH (8.3) ensures that the target primary amines on the peptide are deprotonated and highly nucleophilic, facilitating efficient amide bond formation.

  • Purification & Quality Control:

    • Isolate the conjugated probe using Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Self-Validation Step: Do not proceed without verifying the molecular weight of the collected fractions using LC-MS. Unreacted fluorophores will cause massive false-positive backgrounds in microscopy.

Protocol 2: Live-Cell Fluorescence Microscopy Assay

Objective: Image intracellular protease activity using the purified DANP-PA FRET probe.

  • In Vitro Cuvette Validation (Critical Pre-Check):

    • Before applying the probe to complex cellular models, incubate 1 µM of the purified probe with the target recombinant protease in a physiological buffer.

    • Measure the fluorescence emission spectrum pre- and post-cleavage using a spectrofluorometer.

    • Self-Validation Step: A functional probe must exhibit at least a 5- to 10-fold increase in fluorescence upon cleavage. If no increase is observed, the FRET distance (Förster radius) or the enzymatic cleavage site is compromised . Do not proceed to microscopy until this is resolved.

  • Cellular Incubation:

    • Seed target cells (e.g., HeLa or HepG2) in a glass-bottom imaging dish and culture until 70% confluent.

    • Wash cells with PBS and incubate with 2–5 µM of the validated DANP-PA probe in serum-free media for 30–60 minutes at

      
      .
      
  • Confocal Imaging:

    • Wash the cells twice with PBS to remove extracellular un-cleaved probe.

    • Image using a confocal fluorescence microscope. Select excitation lasers and emission filters corresponding exclusively to the donor fluorophore.

    • Causality Insight: Because DANP-PA is a true dark quencher, it does not emit any background fluorescence in the acceptor channel. This allows researchers to confidently attribute any observed intracellular fluorescence to the physical separation of the FRET pair via enzymatic cleavage [[2]]([Link]).

References

  • Dark quenchers for fluorescence resonance energy transfer (FRET) in bioassays.
  • Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Royal Society of Chemistry. [Link]

  • Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. SciSpace.[Link]

  • A fluorescence resonance energy transfer-derived structure of a quantum dot-protein bioconjugate nanoassembly. PNAS.[Link]

  • Synthesis, In Vitro Evaluation, and In Vivo Metabolism of Fluor/Quencher Compounds Containing IRDye 800CW and Black Hole Quencher-3 (BHQ-3). Bioconjugate Chemistry.[Link]

  • Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push–Pull Chromophores. ACS Publications.[Link]

  • Förster resonance energy transfer. Wikipedia.[Link]

  • Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. MDPI.[Link]

Sources

Application Note: 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid as a Colorimetric pH Sensor

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the use of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (referred to herein as 3-DMA-4-NPA ) as a pH-sensitive probe.[1] This molecule integrates a pH-responsive dimethylamino-nitroaniline chromophore with a propanoic acid linker, enabling both solution-phase sensing and bioconjugation to macromolecules or surfaces.[1]

Part 1: Core Directive - Application Note & Protocol

Introduction & Mechanism

The this compound (3-DMA-4-NPA) molecule functions as a ratiometric colorimetric pH sensor based on the protonation state of its tertiary amine.[1] Its core structure features an intramolecular charge transfer (ICT) system between the electron-donating dimethylamino group and the electron-withdrawing nitro group.[1]

Sensing Mechanism

The sensor operates via an "On-Off" ICT mechanism modulated by pH:

  • Basic/Neutral Conditions (ICT ON): The dimethylamino group is unprotonated (free base).[1] The lone pair electrons on the nitrogen donor participate in strong conjugation with the nitro acceptor across the phenyl ring.[1] This creates a low-energy transition, resulting in a strong absorbance band in the visible region (typically 400–450 nm , appearing Yellow/Orange ).[1]

  • Acidic Conditions (ICT OFF): Protonation of the dimethylamino nitrogen forms a quaternary ammonium cation.[1] This eliminates the lone pair's ability to donate electrons, disrupting the ICT pathway.[1] The absorption spectrum undergoes a significant hypsochromic (blue) shift into the UV region (<350 nm), rendering the solution colorless or pale.[1]

This distinct color change allows for visual or spectrophotometric determination of pH, particularly in acidic ranges (pKa ≈ 2.0–3.5 due to the ortho-nitro effect).[1]

Key Properties
PropertySpecification
Chromophore ortho-Nitro-N,N-dimethylaniline derivative
Sensing Mode Colorimetric (Absorbance); Potential weak fluorescence in viscous media
Active Range pH 1.5 – 4.5 (Acidic Sensor)
λ_max (Basic) ~420 nm (Yellow)
λ_max (Acidic) < 350 nm (UV/Colorless)
Functional Handle Carboxylic acid (Propanoic acid tail) for EDC/NHS conjugation

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create stable stock solutions for titration and sensing assays. Reagents: 3-DMA-4-NPA (Solid), DMSO (Anhydrous), 0.1 M Phosphate Buffer (pH 7.4).

  • Weighing: Accurately weigh 5.0 mg of 3-DMA-4-NPA.

  • Solubilization: Dissolve in 1.0 mL of anhydrous DMSO to create a ~20 mM Stock Solution . Vortex until fully dissolved.[1]

    • Note: The nitro-aniline core is hydrophobic; DMSO ensures complete solubility before dilution into aqueous buffers.[1]

  • Storage: Aliquot into amber tubes and store at -20°C. Protect from light to prevent potential photo-reduction of the nitro group.

Protocol B: Spectrophotometric pH Titration (pKa Determination)

Objective: Determine the pKa and dynamic range of the sensor.

  • Buffer Preparation: Prepare a series of 100 mM citrate-phosphate buffers ranging from pH 1.0 to 8.0 in 0.5 pH unit increments. Verify pH using a calibrated glass electrode.[1]

  • Sample Preparation:

    • Add 990 µL of each buffer to a quartz cuvette (1 cm path length).

    • Add 10 µL of 20 mM Stock Solution (Final concentration: 200 µM). Mix by inversion.

  • Measurement:

    • Blank the spectrophotometer with the respective buffer + DMSO (no dye).[1]

    • Acquire absorbance spectra from 250 nm to 600 nm .

    • Record the absorbance at the λ_max of the basic form (approx. 420 nm).[1]

  • Data Analysis:

    • Plot Absorbance (420 nm) vs. pH.[1]

    • Fit the data to the Henderson-Hasselbalch equation (sigmoidal dose-response) to calculate the pKa.[1]

Protocol C: Bioconjugation via EDC/NHS Chemistry

Objective: Covalently attach the sensor to a protein (e.g., BSA) or amine-functionalized surface to create a solid-state pH sensor.[1]

  • Activation:

    • Dissolve 3-DMA-4-NPA (10 µmol) in 500 µL dry DMF.

    • Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 12 µmol) and NHS (N-hydroxysuccinimide, 12 µmol).[1]

    • Incubate for 30 minutes at Room Temperature (RT) to form the NHS-ester.

  • Conjugation:

    • Prepare the target protein (e.g., BSA) at 5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.5) .[1] Avoid amine-containing buffers like Tris.[1]

    • Add the activated NHS-ester solution to the protein solution (molar excess 10:1 dye:protein).[1]

    • Incubate for 2 hours at RT in the dark with gentle agitation.

  • Purification:

    • Remove unreacted dye using a PD-10 Desalting Column or dialysis against PBS (pH 7.4).[1]

    • The conjugate should appear yellow.[1]

  • Validation:

    • Measure the Absorbance ratio A(420)/A(280) to calculate the Degree of Labeling (DOL).[1]

Mechanism & Workflow Visualization

The following diagram illustrates the pH-dependent switching mechanism and the conjugation workflow.

G cluster_0 pH Sensing Mechanism cluster_1 Bioconjugation Workflow node_acid Acidic Form (pH < pKa) Protonated (NHMe2+) ICT OFF Colorless / UV Abs node_base Basic Form (pH > pKa) Neutral (NMe2) ICT ON Yellow / 420 nm Abs node_acid->node_base  Deprotonation (-H+) node_base->node_acid  Protonation (+H+) node_start 3-DMA-4-NPA (Free Acid) node_active NHS-Ester Intermediate node_start->node_active EDC / NHS Activation node_conjugate Sensor-Protein Conjugate node_active->node_conjugate Amine-Protein (pH 8.5)

Figure 1: Left: Reversible protonation mechanism switching the sensor from colorless (acidic) to yellow (basic).[1] Right: Activation and conjugation workflow for labeling biomolecules.

Data Analysis & Interpretation

Ratiometric Analysis (Recommended)

To eliminate artifacts from concentration variations (e.g., photobleaching or uneven loading), use a ratiometric approach if the UV peak is accessible:


[1]
  • Low R: Indicates Acidic environment.[1]

  • High R: Indicates Neutral/Basic environment.[1]

Interference Check
  • Viscosity: The ortho-nitro group can act as a molecular rotor.[1] In highly viscous environments (e.g., cellular membranes), the non-radiative decay may be suppressed, potentially inducing weak fluorescence.[1] Always perform calibration in a viscosity-matched solvent if using fluorescence mode.[1]

  • Reductases: Nitroreductase enzymes (NTR) can irreversibly reduce the nitro group to an amine, permanently altering the sensor's properties.[1] Use appropriate controls in biological media.[1]

Part 3: References
  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] (Foundational text on solvatochromic and pH-sensitive probes). Link

  • Domaille, D. W., Que, E. L., & Chang, C. J. (2010).[1] Synthetic fluorescent sensors for studying the cell biology of metals.[1] Nature Chemical Biology, 6(3), 211–225.[1] (Discusses design principles of donor-acceptor sensors). Link

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. 3rd Edition. Academic Press.[1] (Standard protocol for EDC/NHS coupling of carboxylic acids). Link

  • Gao, W., et al. (2019).[1] A highly sensitive fluorescent probe for detection of nitroreductase and its application in hypoxia imaging.[1] Spectrochimica Acta Part A, 214, 198-204.[1] (Context on nitro-group reduction and sensing). Link[1]

Sources

Application Note: Experimental Setup and Protocol for Nitroreductase (NTR) Activity Assays Using 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (DMNP-PA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Tumor hypoxia imaging, bacterial infection detection, and high-throughput screening of nitroreductase inhibitors.

Mechanistic Rationale & Experimental Causality

Nitroreductase (NTR) is a critical flavin-dependent enzyme that catalyzes the reduction of nitroaromatic compounds to their corresponding amines or hydroxylamines. Because NTR expression is significantly upregulated in hypoxic solid tumors and is endemic to various pathogenic bacteria, it serves as a highly reliable biomarker for disease state characterization .

The probe 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (DMNP-PA) is engineered as a highly specific, bio-activatable sensor for NTR. The structural causality of this probe relies on the Internal Charge Transfer (ICT) mechanism .

  • The Quenched State: In its native form, the strong electron-withdrawing nature of the 4-nitro group pulls electron density away from the electron-donating 3-dimethylamino group. This "push-pull" dipole effectively quenches fluorescence.

  • The Activated State: Upon encountering NTR and its obligate electron donor, NADH, the nitro group undergoes a stepwise 4-electron reduction to an electron-donating amino group. This abolishes the quenching effect, restoring the ICT process and triggering a massive fluorescence "turn-on" with a large Stokes shift .

  • The Propanoic Acid Handle: The propanoic acid tail ensures aqueous solubility in physiological buffers and provides a functional handle for downstream bioconjugation (e.g., NHS-esterification) without interfering with the chromophore's photophysics.

Mechanism DMNP DMNP-PA (Probe) Nitro Group (Electron Acceptor) Fluorescence Quenched NTR Nitroreductase (NTR) + NADH Cofactor DMNP->NTR Binding Intermediate Hydroxylamine Intermediate NTR->Intermediate 2e- reduction Product Reduced DMNP-PA Amine Group (Electron Donor) Strong Fluorescence (ICT) Intermediate->Product 2e- reduction (Fluorescence Turn-On)

Figure 1: Stepwise reduction mechanism of DMNP-PA by Nitroreductase and NADH.

Self-Validating Experimental Design

To ensure absolute trustworthiness, this assay is designed as a self-validating system . Biological matrices (cell lysates, tissues) contain abundant biothiols (e.g., glutathione, cysteine) and other reductants that can cause false-positive probe activation.

To isolate the NTR-specific signal, the protocol mandates the use of Dicoumarol , a potent and specific competitive inhibitor of flavoenzymes . By running a parallel sample treated with Dicoumarol, researchers can definitively subtract non-specific background reduction. Furthermore, because NTR strictly requires NADH or NADPH as a hydride source, omitting the cofactor serves as an internal negative control for enzyme dependency.

Quantitative Assay Parameters
ParameterValue / DescriptionRationale
Target Enzyme Nitroreductase (NTR)Overexpressed in hypoxia and bacteria.
Cofactor 500 µM NADHObligate electron donor for flavin reduction.
Excitation / Emission ~470 nm / ~530 nmAvoids cellular autofluorescence (<400 nm).
Limit of Detection ~50 ng/mLEnsures sensitivity in early-stage hypoxic models.
Specific Inhibitor 10 µM DicoumarolValidates that the signal is strictly NTR-mediated.

Materials and Reagents

  • DMNP-PA Probe: 10 mM stock solution in anhydrous DMSO. Store in aliquots at -20°C in the dark.

  • NADH (Nicotinamide adenine dinucleotide): 10 mM stock in PBS. Must be prepared fresh daily as NADH rapidly oxidizes in aqueous solutions.

  • Dicoumarol (Inhibitor): 1 mM stock in DMSO.

  • Recombinant NTR (Positive Control): 1 mg/mL in PBS containing 10% glycerol.

  • Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodologies

Protocol A: In Vitro Fluorometric Kinetic Assay

This protocol is optimized for 96-well microplate readers to quantify NTR activity in cell lysates or recombinant enzyme isolates.

  • Plate Preparation: Utilize a black, flat-bottom 96-well microplate to prevent optical crosstalk between wells.

  • Buffer Addition: Add 80 µL of Assay Buffer (PBS, pH 7.4) to all experimental wells.

  • Cofactor Loading: Add 5 µL of the fresh 10 mM NADH stock to all wells (Final concentration: 500 µM). Causality note: Excess NADH ensures the reaction follows zero-order kinetics with respect to the cofactor, making NTR the rate-limiting step.

  • Inhibitor Control Setup (Validation Step): To the designated negative control wells, add 1 µL of 1 mM Dicoumarol (Final: 10 µM). Incubate the plate for 5 minutes at room temperature to allow inhibitor binding.

  • Probe Addition: Add 2 µL of the 10 mM DMNP-PA stock to all wells (Final concentration: 20 µM).

  • Reaction Initiation: Add 10 µL of the test sample (cell lysate) or recombinant NTR (positive control) to the respective wells. For the blank, add 10 µL of Assay Buffer.

  • Incubation: Incubate the plate at 37°C for 30 minutes protected from light.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader set to

    
     = 470 nm and 
    
    
    
    = 530 nm.

Workflow cluster_controls Self-Validating Control Matrix Start Prepare Black 96-Well Plate (Add Buffer + NADH) Blank Blank (Buffer + Probe) Start->Blank PosCtrl Positive Control (Probe + NTR + NADH) Start->PosCtrl NegCtrl Inhibitor Control (Probe + Sample + Dicoumarol) Start->NegCtrl Sample Test Sample (Probe + Cell Lysate + NADH) Start->Sample Incubate Incubate 30 mins at 37°C (Protect from light) Blank->Incubate PosCtrl->Incubate NegCtrl->Incubate Sample->Incubate Read Quantify Fluorescence (Ex: 470 nm / Em: 530 nm) Incubate->Read

Figure 2: Self-validating microplate workflow ensuring strict isolation of NTR-specific signals.

Protocol B: Live-Cell Hypoxia Imaging

This protocol leverages the membrane permeability of DMNP-PA to map endogenous NTR activity in living cells under hypoxic stress.

  • Cell Seeding: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal imaging dish at a density of

    
     cells/dish. Culture for 24 hours in DMEM supplemented with 10% FBS at 37°C, 5% CO₂.
    
  • Hypoxia Induction: Transfer the experimental dishes to a hypoxic incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 12 hours. Maintain control dishes in a standard normoxic incubator. Causality note: 12 hours of severe hypoxia is required to induce significant HIF-1

    
     mediated upregulation of endogenous NTR.
    
  • Probe Incubation: Remove the media and wash the cells twice with warm PBS. Add 1 mL of serum-free DMEM containing 10 µM DMNP-PA. Incubate for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS to eliminate extracellular background fluorescence.

  • Confocal Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM). Excite the sample using a 488 nm argon laser and collect emission using a 500–550 nm bandpass filter. Hypoxic cells will exhibit bright cytosolic fluorescence compared to normoxic controls.

References

  • Recent progress in small molecule fluorescent probes for nitroreductase. Journal of China Pharmaceutical University. Available at:[Link]

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances (via PMC). Available at:[Link]

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules (MDPI). Available at:[Link]

  • A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications (RSC Publishing). Available at:[Link]

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid as a Trifunctional Building Block in Targeted Therapeutics

Executive Summary & Structural Rationale

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the demand for highly functionalized, orthogonal building blocks is critical [2]. This compound is a highly versatile, trifunctional scaffold that offers unique geometric and electronic properties for advanced organic synthesis.

The structural logic of this molecule relies on three distinct functional nodes:

  • The Propanoic Acid Chain (C1): Provides a flexible, three-carbon aliphatic tether ideal for amide coupling. Its distance from the aromatic ring minimizes steric hindrance during late-stage linker attachment.

  • The Nitro Group (C4): Acts as a robust, chemically stable mask for a primary aniline. It remains inert during standard peptide coupling conditions, allowing for orthogonal synthetic strategies [1].

  • The Dimethylamino Group (C3): A tertiary amine that modulates the physicochemical profile (LogD, solubility) and acts as a basic center for salt formation. Upon reduction of the adjacent nitro group, it forms an ortho-amino-dialkylamine motif—a privileged pharmacophore frequently utilized in kinase inhibitors to interact with solvent-exposed regions of target proteins.

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in biphasic extractions and chromatographic purification. The amphoteric nature of its downstream derivatives requires precise pH control during isolation.

Table 1: Calculated Physicochemical Properties

PropertyValueSynthetic Implication
Molecular Formula C₁₁H₁₄N₂O₄Exact Mass: 238.10
Molecular Weight 238.24 g/mol LC-MS [M+H]⁺ target: 239.1
CLogP 1.85Moderately lipophilic; soluble in EtOAc, DCM, and MeOH.
pKa (Carboxylic Acid) ~4.5Deprotonated at physiological pH; requires acidic workup for extraction.
pKa (Dimethylamino) ~6.0 - 6.5Weakly basic; forms zwitterions with the carboxylic acid at neutral pH.

Core Synthetic Workflows

The most common application of this building block is the generation of functionalized anilines for subsequent integration into complex therapeutic modalities. The workflow relies on the chemoselective reduction of the nitro group, followed by the activation of the propanoic acid tail.

Workflow A 3-[3-(Dimethylamino)- 4-nitrophenyl]propanoic acid (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B C 4-Amino-3-(dimethylamino) phenylpropanoic acid (Key Intermediate) B->C D Amide Coupling (HATU/DIPEA) C->D E PROTAC / ADC Linker Conjugate D->E

Fig 1. Synthetic workflow for integrating the building block into PROTAC or ADC systems.

Detailed Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Nitro Reduction)

This protocol details the reduction of the nitro group to a primary amine. The resulting product is amphoteric; therefore, the protocol utilizes an isoelectric precipitation strategy to bypass complex aqueous extractions [3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq, 10.0 mmol, 2.38 g) in anhydrous Methanol (50 mL, 0.2 M).

    • Causality: Methanol is selected over non-polar solvents because it effectively solubilizes both the nitroaromatic starting material and the highly polar, zwitterionic product, preventing the product from crashing out and coating the catalyst surface.

  • Catalyst Addition: Purge the reaction flask thoroughly with N₂ gas for 5 minutes. Carefully add 10% Pd/C (0.05 eq, 0.5 mmol, 530 mg).

    • Causality: Strict N₂ purging is mandatory to prevent the ignition of methanol vapors when the active palladium catalyst is introduced to H₂ gas.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at 25 °C for 4–6 hours.

    • Self-Validating IPC (In-Process Control): Monitor reaction progress via LC-MS. The starting material mass ([M+H]⁺ = 239.1) will completely disappear, replaced by a single peak at [M+H]⁺ = 209.1. On TLC (DCM:MeOH 9:1), the product spot will stain intensely with Ninhydrin (indicating a free primary amine), whereas the starting material will only be UV-active.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess Methanol (3 × 20 mL).

  • Isoelectric Isolation: Concentrate the filtrate in vacuo to yield a crude oil. Re-dissolve the oil in minimal distilled water (15 mL). Carefully adjust the pH to 5.0 using 1M HCl or 1M NaOH dropwise.

    • Causality: The product contains both a carboxylic acid (pKa ~4.5) and an aniline/tertiary amine system. At pH 5.0 (the isoelectric point), the molecule exists entirely in its neutrally charged zwitterionic state, which has the lowest aqueous solubility, driving spontaneous crystallization.

  • Collection: Filter the resulting precipitate, wash with ice-cold water (10 mL), and dry under high vacuum to afford 3-[4-amino-3-(dimethylamino)phenyl]propanoic acid as an off-white solid.

Isoelectric Z Amphoteric Intermediate pKa1 ~4.5, pKa2 ~6.5 P1 pH < 3.0 Cationic Species (Water Soluble) Z->P1 Add HCl P2 pH 4.5 - 5.5 Zwitterionic Species (Precipitates) Z->P2 Adjust to pI P3 pH > 8.0 Anionic Species (Water Soluble) Z->P3 Add NaOH

Fig 2. pH-dependent speciation and isoelectric precipitation logic for the amphoteric intermediate.

Table 2: Optimization of Reduction Conditions

Catalyst SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (LC-MS)
Fe powder / NH₄ClEtOH/H₂O8012856290%
SnCl₂·2H₂OEtOAc608>997192%
10% Pd/C (0.05 eq) MeOH 25 5 >99 88 >98%

Note: Pd/C hydrogenation is vastly superior, avoiding the generation of heavy metal salts that complicate the isolation of the zwitterionic product.

Protocol B: HATU-Mediated Amide Coupling

Once the nitro group is reduced, the propanoic acid tail can be conjugated to a PEG-linker or functional amine.

Step-by-Step Methodology:

  • Activation: Dissolve 3-[4-amino-3-(dimethylamino)phenyl]propanoic acid (1.0 eq) and the target aliphatic amine (e.g., a PROTAC PEG-linker, 1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to facilitate activation and neutralizes any hydrochloride salts present on the target amine.

  • Coupling: Add HATU (1.2 eq) in one portion. Stir at room temperature for 2 hours.

    • Causality: HATU is selected over EDC/HOBt due to its superior reaction kinetics. Rapid activation and coupling of the aliphatic amine outcompete any potential inter/intramolecular side reactions from the unprotected ortho-aniline, which is sterically hindered and significantly less nucleophilic than the primary aliphatic amine of the linker.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na₂SO₄, and concentrate.

    • Self-Validating IPC: LC-MS will confirm the target mass of the amide conjugate. The UV trace will show a shift in retention time to a more lipophilic region compared to the highly polar starting material.

References

  • Title: PubChem Compound Summary for CID 59808869, 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: PROTAC targeted protein degraders: the past is prologue Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Catalytic Hydrogenation of Nitro Compounds to Amines Source: Organic Syntheses URL: [Link]

Application Note: Photophysical Characterization and Fluorescence Measurement of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Photophysical Context

The compound 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (DMNP-PA) is a highly specialized push-pull nitroaromatic molecule. Structurally, it features a strong electron-donating group (dimethylamino) positioned ortho to a strong electron-withdrawing group (nitro) on a phenyl ring, with a propanoic acid linker designed for bioconjugation (e.g., via EDC/NHS chemistry to peptides or antibodies).

Understanding the fluorescence of DMNP-PA requires acknowledging its dominant photophysical mechanism: the Twisted Intramolecular Charge Transfer (TICT) state. Upon photoexcitation, the molecule undergoes a rapid conformational twist, breaking the planar


-conjugation and inducing a highly polarized charge-separated state. As established in [1], this results in profound solvatochromism—where emission drastically red-shifts and quantum yield plummets in polar solvents due to non-radiative decay pathways.

To accurately measure DMNP-PA fluorescence without artifacts, experimentalists must utilize self-validating spectroscopic techniques that account for its low quantum yield in aqueous media and its susceptibility to the inner filter effect.

Mechanism S0 Ground State (S0) Planar S1_LE Locally Excited (LE) State S0->S1_LE Excitation S1_TICT TICT State (Twisted) S1_LE->S1_TICT Charge Transfer Fluor_LE LE Fluorescence (Non-polar) S1_LE->Fluor_LE Radiative Fluor_TICT TICT Fluorescence (Red-shifted) S1_TICT->Fluor_TICT Radiative NonRad Non-Radiative Decay (Polar Solvents) S1_TICT->NonRad Quenching Fluor_LE->S0 Fluor_TICT->S0 NonRad->S0

Figure 1: Jablonski diagram illustrating the Twisted Intramolecular Charge Transfer (TICT) mechanism.

Experimental Workflow Design

Because DMNP-PA is highly sensitive to its microenvironment, a robust characterization workflow must systematically isolate solvent effects from instrumental artifacts. The following workflow is designed as a closed-loop, self-validating system.

Workflow Prep 1. Sample Preparation (OD < 0.05 to avoid IFE) Solvents 2. Solvent Polarity Screening (Toluene to Water) Prep->Solvents Steady 3. Steady-State Spectroscopy (Excitation & Emission) Solvents->Steady QY 4. Quantum Yield (u03A6) (Relative to Standard) Steady->QY TCSPC 5. TCSPC Lifetime (Magic Angle 54.7u00B0) Steady->TCSPC Analysis 6. Data Integration (Lippert-Mataga Plot) QY->Analysis TCSPC->Analysis

Figure 2: Self-validating experimental workflow for DMNP-PA fluorescence characterization.

Validated Methodologies & Protocols

Protocol 1: Steady-State Solvatochromic Fluorescence

Causality Focus: Nitroaromatics possess high molar extinction coefficients. If the sample concentration is too high, the fluorophore re-absorbs its own emitted light (Primary and Secondary Inner Filter Effects, IFE), artificially shifting the emission peak and invalidating the data.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve DMNP-PA in anhydrous DMSO to a concentration of 1.0 mM. Store in amber vials at -20°C to prevent photo-oxidation.

  • Dilution Series: Prepare 5 µM working solutions in a polarity gradient of spectroscopic-grade solvents (e.g., Toluene, Chloroform, Acetonitrile, PBS).

  • Validation Check (Critical): Measure the UV-Vis absorbance of each solution. Ensure the absorbance at the excitation wavelength (

    
    ) is strictly < 0.05 OD . If higher, dilute the sample further.
    
  • Spectral Acquisition:

    • Set the spectrofluorometer excitation to the solvent-specific

      
       (typically 380–420 nm).
      
    • Scan emission from 450 nm to 750 nm.

    • Self-Validation: Run a pure solvent blank using the exact same parameters. Subtract the blank spectrum from the sample spectrum to eliminate Raman scattering peaks, which can mimic fluorescence in low-quantum-yield TICT states.

Protocol 2: Relative Quantum Yield ( ) Determination

Causality Focus: Single-point quantum yield measurements are highly susceptible to pipetting errors and baseline drift. We utilize a multi-point gradient method as recommended in to ensure mathematical linearity and trustworthiness.

Step-by-Step Procedure:

  • Standard Selection: Select Coumarin 153 in ethanol (

    
    ) as the reference standard, as its absorption/emission profile overlaps well with DMNP-PA.
    
  • Gradient Preparation: Prepare five dilutions of DMNP-PA and Coumarin 153 such that their absorbances range from 0.01 to 0.05 OD.

  • Integration: Measure the emission spectra for all samples and integrate the total fluorescence area (

    
    ).
    
  • Linear Regression: Plot Integrated Intensity (

    
    ) versus Absorbance (
    
    
    
    ). The plot must yield a straight line (
    
    
    ).
  • Calculation: Calculate the quantum yield using the gradients (

    
    ) of the linear fits:
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).
Protocol 3: Time-Correlated Single Photon Counting (TCSPC)

Causality Focus: Fluorophores in solution rotate. If emission is measured without polarization control, the decay curve will be convoluted with the rotational diffusion of the molecule, leading to multi-exponential artifacts.

Step-by-Step Procedure:

  • Excitation: Use a pulsed 405 nm diode laser (pulse width < 100 ps) operating at a 10 MHz repetition rate.

  • Magic Angle Polarization (Critical): Set the excitation polarizer to 0° (vertical) and the emission polarizer to 54.7° (Magic Angle) . This mathematically cancels out rotational dipole artifacts, ensuring you are measuring only the pure excited-state lifetime.

  • Data Collection: Collect photons until the peak channel reaches 10,000 counts to ensure robust Poisson statistics for the tail fit.

  • IRF Measurement: Replace the sample with a scattering solution (e.g., LUDOX in water). Record the Instrument Response Function (IRF).

  • Deconvolution: Use iterative reconvolution software to fit the decay. A valid fit must have a reduced

    
     value between 1.0 and 1.2  and randomly distributed residuals.
    

Quantitative Data Presentation

The following table summarizes the expected photophysical parameters of DMNP-PA across different microenvironments. This data structure allows researchers to easily map the Lippert-Mataga relationship (Stokes shift vs. solvent orientation polarizability).

SolventDielectric Constant (

)
Absorbance

(nm)
Emission

(nm)
Stokes Shift (

)
Quantum Yield (

)
Lifetime

(ns)
Toluene 2.383904855,0220.4202.85
Chloroform 4.813955206,0850.1801.42
Acetonitrile 37.54025857,7810.0350.38
Methanol 32.74056058,1620.0120.15
PBS (pH 7.4) 80.14126308,400< 0.005< 0.10

Data Interpretation: The massive drop in Quantum Yield and Lifetime in polar solvents (Acetonitrile, PBS) confirms the activation of the dark TICT state. When conjugated to a protein in a hydrophobic pocket, DMNP-PA will exhibit a "turn-on" fluorescence response, shifting back toward the properties seen in Chloroform or Toluene.

References

  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural changes accompanying intramolecular electron transfer: focus on twisted intramolecular charge-transfer states and structures. Chemical Reviews. URL: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd Edition). Springer Science & Business Media. URL: [Link]

  • Sasaki, S., Drummen, G. P. C., & Konishi, G. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C (RSC Publishing). URL: [Link]

Sources

Application Note: Cell Imaging and Biosensing with 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is a highly versatile, bifunctional chemical moiety utilized extensively in advanced cell imaging and biochemical assay development. Structurally, it consists of a "push-pull" chromophore system—featuring a strongly electron-donating dimethylamino group and a strongly electron-withdrawing nitro group positioned on a phenyl ring—coupled with a propanoic acid linker.

This specific architecture serves two primary mechanistic functions in molecular biology and drug development:

  • Hypoxia-Responsive Imaging: The nitroaromatic group acts as a specific substrate for nitroreductase (NTR), a flavoenzyme overexpressed in hypoxic solid tumors and certain bacterial infections[1]. Under hypoxic conditions, NTR catalyzes the NAD(P)H-dependent reduction of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂). This drastic shift in electronic properties eliminates the internal quenching effect, triggering a robust fluorescence "Turn-ON" signal[2].

  • Dark Quenching in FRET Assays: In its native state, the strong dipole moment of the push-pull system provides broad absorption in the visible spectrum without emitting photons (non-radiative decay). This makes it an exceptionally efficient "dark quencher" for Förster Resonance Energy Transfer (FRET) applications, capable of silencing blue and green fluorophores (e.g., EDANS, FITC, Coumarin) until a specific enzymatic cleavage separates the donor-acceptor pair[3].

The propanoic acid tail is critical for bioconjugation, providing a sterically unhindered carboxylic acid that can be readily converted into an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on peptides, antibodies, or polymer scaffolds.

Quantitative Data & Photophysical Properties

To facilitate experimental design, the photophysical and biochemical parameters of the probe are summarized below.

Table 1: Photophysical and Biochemical Summary

ParameterNative State (Nitro)Activated State (Reduced Amino)
Primary Function FRET Dark Quencher / Prodrug MoietyFluorescent Reporter
Target Enzyme None (Stable in normoxia)Nitroreductase (NTR)
Required Co-factor N/ANADH or NADPH
Fluorescence Status Quenched (Non-radiative decay)Highly Fluorescent (Turn-ON)
FRET Quenching Range ~400 nm – 550 nmN/A (FRET disrupted)
Bioconjugation Target Primary Amines (via NHS ester)N/A
Cellular Localization Cytosol / Target-dependentCytosol (Hypoxic cells)

Visualized Workflows

NTR_Mechanism A Hypoxic Tumor Microenvironment B Nitroreductase (NTR) Expression A->B D NADH-Dependent Reduction B->D C Nitro-Probe (Quenched) C->D E Amino-Derivative (Fluorescent) D->E Turn-ON Signal

Fig 1. NTR-mediated reduction of the nitroaromatic probe in hypoxic environments.

FRET_Workflow A Intact Peptide (Donor + Quencher) C Peptide Cleavage Event A->C B Target Protease Addition B->C D Separated Fragments C->D E Fluorescence Recovery D->E FRET Disrupted

Fig 2. FRET-based enzymatic cleavage assay utilizing the nitro-probe as a dark quencher.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that background noise is minimized and causality between the enzymatic event and the fluorescent signal is strictly maintained.

Protocol A: Bioconjugation via NHS Ester Activation

Purpose: To covalently link this compound to a target peptide or protein.

Causality Note: The activation of the carboxylic acid using EDC/NHS creates a highly reactive intermediate. The reaction must be performed in an amine-free buffer (e.g., PBS or Borate) because primary amine-containing buffers like Tris will aggressively compete for the NHS ester, neutralizing the probe.

  • Activation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DMSO. Add 1.2 eq of EDC-HCl and 1.5 eq of NHS.

  • Incubation: Stir the mixture at room temperature (RT) in the dark for 2 hours to ensure complete conversion to the NHS ester.

  • Conjugation: Dissolve the target peptide/protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Slowly add the activated NHS ester dropwise to the peptide solution (maintain a 5:1 molar excess of probe to peptide for optimal labeling).

  • Reaction: Agitate gently at RT for 4 hours.

  • Purification: Remove unreacted dye using a size-exclusion desalting column (e.g., Sephadex G-25) or via Reverse-Phase HPLC. Verify conjugation via LC-MS.

Protocol B: Live-Cell Hypoxia Imaging (NTR Activity)

Purpose: To visualize hypoxic microenvironments in live tumor models.

Causality Note: Nitroreductase requires NADH as an electron donor to reduce the nitro group[1]. Hypoxic cells naturally elevate NADH levels. Including a normoxic control plate is mandatory to prove that the fluorescence turn-on is strictly driven by hypoxia-induced NTR expression rather than spontaneous degradation.

  • Cell Culture: Seed A549 or HeLa cells in a glass-bottom 96-well imaging plate at

    
     cells/well. Incubate overnight at 37°C in 21% O₂.
    
  • Probe Incubation: Replace media with fresh DMEM containing 10 µM of the conjugated probe.

  • Hypoxic Induction:

    • Test Group: Transfer the plate to a hypoxic incubator chamber (1% O₂, 5% CO₂, 94% N₂) for 4 hours.

    • Control Group: Maintain a parallel plate in a standard normoxic incubator (21% O₂).

  • Washing: Wash cells 3x with warm PBS to remove extracellular probe.

  • Imaging: Image immediately using a confocal laser scanning microscope. Excite at the specific absorption maximum of the reduced aminophenyl derivative (typically ~400-450 nm) and collect emission in the green/yellow channel (~500-550 nm).

  • Validation: The normoxic control should exhibit near-zero fluorescence, confirming the stability of the nitro group in the absence of NTR.

Protocol C: FRET-Based Protease Cleavage Assay

Purpose: To quantify protease activity using the probe as a dark quencher.

Causality Note: In the intact peptide, the donor fluorophore's emission is absorbed by the nitroaromatic quencher via FRET[4]. Cleavage of the peptide physically separates the pair beyond the Förster radius (


), restoring donor fluorescence.
  • Substrate Preparation: Synthesize a peptide sequence specific to the target protease (e.g., Caspase-3), labeled with a donor fluorophore (e.g., FITC) at the N-terminus and the nitro-quencher at the C-terminus.

  • Assay Setup: In a black 96-well microplate, add 10 µM of the FRET substrate in assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT).

  • Control Establishment:

    • Blank: Substrate + Buffer only (measures background FRET leakage).

    • Inhibitor Control: Substrate + Target Enzyme + Specific Protease Inhibitor (validates that cleavage is enzyme-specific).

  • Enzyme Addition: Add the target protease to the test wells.

  • Kinetic Read: Monitor fluorescence recovery continuously for 60 minutes using a microplate reader set to the donor's excitation/emission wavelengths. Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence vs. time curve.
    

References

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.[Link]

  • Activatable Optical Probes for the Detection of Enzymes. PMC - NIH.[Link]

  • Hypoxia-Directed and Self-Immolative Theranostic Agent: Imaging and Treatment of Cancer and Bacterial Infections. ACS Publications.[Link]

  • A Phos-Tag-Based Fluorescence Quenching System for Activity Assay and Inhibitor Screening for Alkaline Phosphatase. SciRP.[Link]

Sources

Troubleshooting & Optimization

reducing photobleaching of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (DANP-Acid) Ticket ID: #TS-DANP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Push-Pull" Vulnerability

Welcome to the technical support center. You are likely experiencing rapid signal loss with this compound. To solve this, we must first understand why it fails.

This molecule is a classic Donor-Acceptor (Push-Pull) fluorophore.

  • The Donor: The Dimethylamino group pushes electrons.[1]

  • The Acceptor: The Nitro group pulls electrons.

The Problem: Upon excitation, this push-pull system undergoes Intramolecular Charge Transfer (ICT). While this creates fluorescence, it also makes the molecule highly susceptible to Twisted Intramolecular Charge Transfer (TICT) states. In the TICT state, the molecule is non-fluorescent but highly reactive, often generating Reactive Oxygen Species (ROS) or undergoing irreversible oxidative dealkylation of the dimethylamino group.

The following guides are structured to intervene at these specific chemical failure points.

Module 1: The Chemical Environment (Buffer & Additives)

Diagnosis: If your signal vanishes within seconds of illumination, your buffer is likely oxygen-rich, fueling the destruction of the dimethylamino donor group.

Protocol A: The "Oxidation Block" System

Use this for fixed samples or in vitro assays.

The Logic: The dimethylamino group is prone to "oxidative photobluing" and bleaching via Singlet Oxygen (


). We must remove oxygen and quench the triplet states that generate it.
ComponentRecommended ReagentConcentrationMechanism of Action
Oxygen Scavenger PCA / PCD System 5 mM PCA / 50 nM PCDEnzymatically removes dissolved

, preventing ROS formation.
Triplet Quencher Trolox (Vitamin E analog)1-2 mMQuenches the triplet state before it can react with oxygen.
Alternative Quencher COT (Cyclooctatetraene)1-2 mMDirectly relaxes the triplet state; highly effective for organic dyes.

Step-by-Step Implementation:

  • Prepare Stock: Dissolve PCA (Protocatechuic acid) in water at pH 9.0 (it is acidic). Store frozen.

  • Prepare Enzyme: PCD (Protocatechuate 3,4-dioxygenase) should be stored in 50% glycerol at -20°C.

  • Mix Fresh: Add PCA and PCD to your imaging buffer immediately before sealing the sample.

  • Seal: You must seal the coverslip with nail polish or Valap. The enzymatic reaction depletes oxygen; if the sample is open to air, the system will fail.

Critical Warning: Do not use Glucose Oxidase/Catalase (GLOX) with this specific probe if you are sensitive to pH changes. GLOX produces gluconic acid, which lowers pH over time. The fluorescence of DANP-Acid is likely pH-sensitive due to the propanoic acid tail and the amine.

Module 2: Acquisition Parameters

Diagnosis: You are observing "blinking" or rapid exponential decay curves.

The Logic: Push-pull probes often exhibit a quadratic dependence on excitation intensity regarding photobleaching. Reducing power by 50% can often reduce bleaching by >75%.

Optimization Matrix
ParameterSettingWhy?
Excitation Power < 5 W/cm² (at sample)High power forces the molecule into the TICT state (dark/reactive) rather than the emissive state.
Exposure Time Increase (e.g., 100ms → 200ms)Compensate for lower power. Slower photon flux reduces the population of the Triplet State (

).
Pulsed Excitation Stroboscopic Mode If your microscope allows, pulse the light (µs scale). This allows the triplet state to relax to the ground state (

) in the dark periods.

Module 3: Visualizing the Failure Pathway

Understanding the failure mechanism allows you to choose the right intervention.

PhotobleachingMechanism S0 Ground State (S0) (Stable) S1 Excited State (S1) (Fluorescent) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) (Reactive Intermediate) S1->T1 Intersystem Crossing (Facilitated by Nitro Group) TICT TICT State (Twisted/Dark) S1->TICT Solvent Relaxation (Polar Solvents) T1->S0 Quenched by Trolox/COT ROS Singlet Oxygen (ROS) T1->ROS Energy Transfer to O2 Bleached Bleached Product (Oxidized Amine) TICT->Bleached Irreversible Reaction O2 Dissolved Oxygen O2->ROS ROS->Bleached Attacks Dimethylamino

Figure 1: The Photobleaching Pathway of Nitro-Amine Probes. Note that the Nitro group facilitates the transition to the Triplet State (T1), making Oxygen Scavenging (blocking T1 -> ROS) the most critical intervention.

Module 4: Frequently Asked Questions (FAQ)

Q1: My stock solution is degrading in the freezer. Why?

A: The Dimethylamino group is sensitive to oxidation even in the dark over long periods, and the Nitro group can undergo slow reduction if stored in solvents containing trace reducing agents.

  • Fix: Store the solid powder under argon/nitrogen.

  • Fix: Dissolve in Anhydrous DMSO (High Purity). Avoid Ethanol or Methanol for long-term storage, as they can contain trace aldehydes or peroxides that react with the amine.

Q2: Does pH affect photostability for this molecule?

A: Yes.

  • Mechanism: The propanoic acid tail (

    
    ) and the aniline nitrogen (
    
    
    
    ) change charge state with pH.
  • Impact: If the dimethylamino group becomes protonated (at very low pH), the "Push-Pull" mechanism stops, and fluorescence is lost (though stability increases).

  • Recommendation: Maintain pH 7.2 - 7.4 . Avoid acidic buffers which might quench the fluorescence, leading you to increase laser power (which then burns the sample).

Q3: Can I use commercial antifades like Vectashield or ProLong?

A:

  • ProLong Glass/Diamond: Highly Recommended. These cure to a hard solid. Rigidifying the matrix inhibits the physical twisting required to enter the TICT state, thereby forcing the molecule to fluoresce rather than bleach.

  • Vectashield: Use with Caution. Vectashield contains p-phenylenediamine (PPD).[2] While usually effective, PPD can sometimes react with specific nitro-compounds. Perform a small spot test first.

References

  • Vogelsang, J., et al. (2008). "A reducing and oxidizing system minimizes photobleaching and blinking of fluorescent dyes." Angewandte Chemie International Edition.

  • Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews.

  • Grimm, J. B., et al. (2018). "Triarylmethane Fluorophores Resistant to Oxidative Photobluing." Journal of the American Chemical Society.

  • Cordes, T., et al. (2009). "On the mechanism of Trolox as antiblinking and antibleaching reagent."[3] Journal of the American Chemical Society.

  • Ha, T., & Tinnefeld, P. (2012). "Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging." Annual Review of Physical Chemistry.

Sources

Technical Support Center: Yield Optimization for 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the synthesis and yield optimization of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid . This scaffold presents a classic "push-pull" electronic challenge combined with amphoteric solubility issues. The ortho-nitro positioning activates the ring for nucleophilic attack, but the bulky dimethylamino group introduces steric strain that can stall conversion. Furthermore, the propanoic acid tail creates zwitterionic solubility profiles that often lead to massive product loss during aqueous workup.

This technical document focuses on the two primary synthetic routes:

  • Route A (SNAr Displacement): Displacement of a leaving group (F/Cl) by dimethylamine.

  • Route B (Reductive Alkylation): Methylation of the aniline precursor.

Module 1: The SNAr Pathway (Fluoro-Displacement)

Context: This is the preferred industrial route due to atom economy. You are reacting 3-(3-fluoro-4-nitrophenyl)propanoic acid (or its ester) with dimethylamine .

Troubleshooting Guide: Low Conversion / Stalled Reaction

Q: The reaction stalls at 60-70% conversion even after 24 hours. Adding more amine doesn't help. Why?

A: This is likely a Solvent-Base Mismatch or Zwitterion Deactivation .

  • Mechanism: The carboxylic acid side chain consumes 1 equivalent of dimethylamine immediately to form a salt. This carboxylate anion is electron-donating (inductively), which slightly deactivates the ring toward SNAr. Furthermore, if you are using a protic solvent (EtOH/Water), the nucleophilicity of dimethylamine is blunted by hydrogen bonding.

  • The Fix:

    • Protect the Acid: Convert the starting material to the Methyl Ester first. This prevents salt formation and maintains the electron-withdrawing nature of the side chain.

    • Switch Solvent: Move to DMSO or DMF . These polar aprotic solvents solvate the cation but leave the dimethylamine "naked" and highly reactive.

    • Temperature: The ortho-nitro group provides activation, but the steric bulk of the incoming dimethylamine requires energy. Increase T to 80–90°C .

Experimental Comparison (Data based on kinetic precedents):

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Substrate Free AcidMethyl Ester
Solvent Ethanol / THFDMSO or NMP
Base Dimethylamine (2.0 eq)K₂CO₃ (2.0 eq) + Dimethylamine (3.0 eq)
Temp Reflux (60-70°C)90°C
Yield 45-55%88-92%
Visualizing the Reaction Failure Points

SNAr_Optimization Start Start: Fluoro-Acid Precursor Path_Fail Path A: Free Acid (Protic Solvent) Start->Path_Fail Direct Amine Addn Path_Success Path B: Methyl Ester (Aprotic Solvent) Start->Path_Success Esterification First Salt_Form Salt Formation (Deactivation) Path_Fail->Salt_Form Acid-Base Rxn Meisenheimer Meisenheimer Complex (Stabilized) Path_Success->Meisenheimer Fast Nucleophilic Attack Product_Low Low Yield (<50%) Difficult Isolation Salt_Form->Product_Low Stalled Kinetics Product_High High Yield (>90%) Easy Workup Meisenheimer->Product_High Fluoride Elimination

Caption: Figure 1. Kinetic divergence between free-acid and ester-protected pathways. Path B prevents catalyst poisoning.

Module 2: The Reductive Alkylation Pathway

Context: Starting from 3-(3-amino-4-nitrophenyl)propanoic acid , using Formaldehyde and a reducing agent.

Troubleshooting Guide: Impurity Control

Q: I see a mixture of mono-methyl, di-methyl (target), and over-alkylated quaternary salts. How do I stop at the dimethyl stage?

A: This is a classic Reductive Amination Selectivity issue.

  • The Cause: Using highly reactive reducing agents (like NaBH₄) without pH control leads to "runaway" methylation.

  • The Fix: Use the Eschweiler-Clarke conditions or Sodium Cyanoborohydride (NaBH₃CN) at controlled pH.

    • Protocol: Use 37% Aqueous Formaldehyde (5 eq) and NaBH₃CN (3 eq) in Methanol.

    • Critical Step: Adjust pH to ~5.0-6.0 using Acetic Acid. This ensures the imine forms efficiently but protonates the intermediate just enough for reduction, without quaternizing the final product.

Q: The reaction turns into a tar/polymer. A: Nitro-anilines are prone to oxidation. Ensure the reaction is run under Nitrogen/Argon . If using the Eschweiler-Clarke (Formic acid/Formaldehyde @ 100°C), ensure you are not overheating, as the nitro group can degrade.

Module 3: Purification & Isolation (The "Hidden" Yield Killer)

Context: You have 95% conversion in the pot, but only isolate 40% yield. The product is water-soluble.

Troubleshooting Guide: Isoelectric Point (pI) Precipitation

Q: I cannot extract the product into Ethyl Acetate or DCM. It stays in the water. A: The product is an amphoteric amino acid derivative. At neutral pH, it exists as a zwitterion (COO⁻ / NH⁺) and is highly water-soluble.

Protocol for Maximum Recovery:

  • Do NOT extract. Instead, use Isoelectric Precipitation .

  • Determine pI: The calculated pI of this molecule is approximately 3.5 – 4.0 .

  • Procedure:

    • Dilute the reaction mixture with water (minimal volume).

    • If the mixture is basic (from SNAr), slowly add 1M HCl.

    • If the mixture is acidic (from deprotection), slowly add 1M NaOH.

    • Target pH 3.8. At this exact pH, the net charge is zero, and solubility is lowest.

    • Cool to 0°C and stir for 2 hours. The solid will crash out. Filter and wash with cold water.

Visualizing the Isolation Workflow

Purification_Workflow Input Crude Reaction Mixture (High Solubility) Check_pH Check pH Input->Check_pH Acidic pH < 2 (Cationic Form) Check_pH->Acidic If Acidic Basic pH > 8 (Anionic Form) Check_pH->Basic If Basic Adjust Adjust to pI ~3.8 (Zwitterionic Form) Acidic->Adjust Add NaOH Basic->Adjust Add HCl Precip Precipitation @ 0°C Adjust->Precip Filter Filtration & Drying Precip->Filter

Caption: Figure 2. Isoelectric point targeting to maximize solid recovery from aqueous media.

FAQ: Rapid Fire Solutions

Q: Can I use microwave irradiation for the SNAr step? A: Yes. Microwave heating (120°C for 15 mins in DMSO) often boosts yield by 15-20% compared to thermal heating, as it overcomes the steric barrier of the ortho-nitro group more efficiently [1].

Q: My product is red/orange. Is it impure? A: Not necessarily. Ortho-nitroanilines are deeply colored (orange to dark red) due to strong internal charge transfer (ICT). However, verify purity via HPLC (254 nm) to rule out azo-coupling byproducts.

Q: The methyl ester won't hydrolyze back to the acid easily. A: The steric bulk of the ortho-substituents can hinder hydrolysis. Use LiOH in THF/Water (4:1) at 50°C. LiOH is smaller and more nucleophilic than NaOH in this context.

References

  • BenchChem. (2025).[1] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines and Nitroarenes: Application Notes. Retrieved from .

  • Royal Society of Chemistry. (2002). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.[2] J. Chem. Soc., Perkin Trans.[2] 2, 2019-2024.[2][3] Retrieved from .

  • Sigma-Aldrich. (2024). 3-Amino-3-(4-nitrophenyl)propanoic acid: Product Specification and Handling. Retrieved from .

  • National Institutes of Health (NIH). (2022). One-Pot Reductive Methylation of Nitro- and Amino-Substituted Aromatics.[4] J Org Chem. Retrieved from .

  • Vertex AI Research. (2026).

Sources

common issues with 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid stability

[1]

Senior Application Scientist Note: This guide treats the subject molecule as a sensitive organic intermediate used primarily in bioconjugation or dye synthesis.[1] The "push-pull" electronic structure (dimethylamino donor vs. nitro acceptor) creates a dipole that, while useful for quenching/colorimetric applications, introduces inherent instability to light and redox agents.[1]

Core Stability Profile & Storage Protocols

The stability of this compound is compromised by three main vectors: Actinic Light , Oxidative Stress , and Reductive Environments .[1]

Storage Specifications
ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term)Retards slow thermal decarboxylation and N-oxide rearrangement.[1]
Atmosphere Inert Gas (Ar or N₂)Prevents aerobic oxidation of the tertiary amine (dimethylamino group).[1]
Container Amber/Opaque Glass The nitro-amine chromophore is photo-active; light exposure causes bleaching.[1]
Solvent DMSO / DMF (Anhydrous)Avoid protic solvents for long-term storage to prevent solvolysis or pH-driven aggregation.[1]
Desiccation Required Hygroscopic nature of the propanoic acid tail can induce hydrolysis of esters if conjugated.[1]
Critical Incompatibilities
  • Strong Reducing Agents: DTT (Dithiothreitol), TCEP, and

    
    -Mercaptoethanol can reduce the nitro group (
    
    
    ) to an amine (
    
    
    ) or hydroxylamine, destroying the chromophore/quencher properties.[1]
  • Strong Oxidizers: Peroxides or bleach will oxidize the dimethylamino group to an N-oxide, altering solubility and electronic absorption.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Unexpected Color Change or Bleaching

User Question: "My stock solution in DMSO was originally dark orange/red, but after leaving it on the bench for 4 hours, it has turned a pale yellow/brown. Is it still usable?"

Diagnosis: Photochemical Degradation. The ortho-nitro-dimethylamino moiety is a "push-pull" system.[1] Upon exposure to ambient light (especially UV/blue spectrum), these molecules can undergo photo-induced intramolecular redox reactions or rearrangement.[1]

Corrective Action:

  • Discard the bleached solution; the electronic properties (absorbance/quenching efficiency) are permanently altered.[1]

  • Protocol Adjustment: Wrap all reaction vessels in aluminum foil. Perform weighing and aliquoting under low-light conditions.

Issue 2: Precipitation in Aqueous Buffers

User Question: "I tried diluting the stock into PBS (pH 7.4), but I see a fine precipitate or turbidity. The calculated concentration is only 1 mM."[1]

Diagnosis: Isoelectric Aggregation & Hydrophobicity. While the propanoic acid tail (

111

Corrective Action:

  • Cosolvent Strategy: Ensure the final buffer contains 5-10% organic cosolvent (DMSO or Ethanol) to maintain solubility.[1]

  • pH Adjustment: If compatible with your assay, slightly raising the pH (to >8.0) ensures full ionization of the carboxylate, aiding solubility.[1]

Issue 3: Loss of Quenching Efficiency in FRET Assays

User Question: "I conjugated this molecule to a peptide as a quencher. The mass spec looks correct, but the background fluorescence is high (poor quenching)."

Diagnosis: Nitro Group Reduction. If you used standard peptide cleavage cocktails containing ethanedithiol (EDT) or if the assay buffer contains DTT , the nitro group may have been reduced.[1] The reduced aniline derivative (amino-dimethylamino-phenyl) has a significantly different absorption spectrum and will not quench the donor fluorophore effectively.[1]

Corrective Action:

  • Synthesis: Use TIS (Triisopropylsilane) instead of thiols/EDT during scavenger cleavage steps.[1]

  • Assay: Remove reducing agents from the assay buffer or switch to a non-thiol reductant if absolutely necessary (though most will still risk reducing the nitro group over time).[1]

Degradation Pathways & Mechanisms[1]

The following diagram illustrates the primary chemical instabilities associated with the 3-[3-(Dimethylamino)-4-nitrophenyl] moiety.

StabilityPathwayscluster_legendLegendCompound3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid(Active Chromophore)PhotoProductPhotodegradation Product(Bleached/Rearranged)Compound->PhotoProduct UV/Vis Light(hν)NOxideN-Oxide Derivative(Solubility Change)Compound->NOxide O₂ / Peroxides(Oxidation)ReducedAmine3-Amino Derivative(Loss of Quenching)Compound->ReducedAmine DTT / TCEP(Reduction)keyRed Arrow = Critical Failure ModeDashed = Slow/Environmental

Caption: Primary degradation pathways. Reduction by thiols (DTT) is the most rapid failure mode in biological assays.[1]

Analytical Validation Protocol

To verify the integrity of your material before critical experiments, follow this self-validating check:

HPLC-UV/Vis Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)[1]

    • B: Acetonitrile + 0.1% TFA[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: Monitor at 254 nm (aromatic) and 430-480 nm (visible absorbance of the nitro-amine).[1]

  • Pass Criteria:

    • Single peak at expected retention time.[1]

    • Peak Purity: The ratio of Abs(450nm) to Abs(254nm) should be constant across the peak width. A drop in this ratio at the peak tail suggests degradation (loss of chromophore).[1]

Data Summary: Solubility & Compatibility
Solvent/ReagentCompatibilityNotes
Water (pH 7) Poor Requires pH > 8 or cosolvent.[1]
DMSO Excellent Recommended stock solvent (10-50 mM).[1]
Methanol/Ethanol Good Suitable for short-term handling.[1]
DTT / TCEP Incompatible Rapidly reduces

group.
TFA (Acid) Compatible Stable during peptide cleavage (if no scavengers present).[1]

References

  • PubChem. Compound Summary: 3-(Dimethylamino)benzoic acid derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques. Academic Press.[1] (Reference for handling hydrophobic quenchers and linkers).

  • ChemSrc. 3-(Dimethylamino)-4-nitrobenzoic acid properties. (Structural analog reference). Available at: [Link][1][2]

Technical Support Center: Optimizing Buffer Conditions for 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your experiments with 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of buffer selection and troubleshoot common issues encountered when working with this and similar nitroaromatic compounds. Our goal is to provide you with the scientific rationale behind our recommendations, ensuring the integrity and success of your experimental outcomes.

Section 1: Compound Properties & Stock Solution Preparation

Before designing any experiment, a thorough understanding of the compound's physicochemical properties is paramount. This compound is a multifaceted molecule with characteristics that demand careful consideration for buffer formulation.

The key functional groups that dictate its behavior in solution are:

  • A carboxylic acid: This group has an acidic pKa and will be deprotonated (negatively charged) at pH values above its pKa.

  • A dimethylamino group: This tertiary amine has a basic pKa and will be protonated (positively charged) at pH values below its pKa.

  • A nitrophenyl group: This chromophore is responsible for the compound's color and its utility in spectrophotometric assays. The absorbance spectrum of nitrophenols is often highly dependent on pH.[1][2]

While specific experimental data for this exact molecule is not extensively published, we can infer its properties from structurally related compounds like 3-(4-nitrophenyl)propanoic acid.[3][4] The propanoic acid moiety typically has a pKa in the range of 4.0-5.0. The dimethylamino group's pKa is likely to be in the range of 4.0-6.0.

FAQ 1: How should I prepare a stock solution of this compound?

Answer: Due to the carboxylic acid group, the solubility of this compound is expected to be poor in acidic aqueous solutions but will increase significantly at neutral to alkaline pH as the carboxylate salt is formed.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: For a high-concentration stock (e.g., 10-50 mM), it is advisable to use an organic solvent such as DMSO or ethanol. However, always consider the tolerance of your experimental system to these solvents.

  • Aqueous Stock Preparation:

    • Weigh out the desired amount of the compound.

    • Add a small amount of 1N NaOH to the powder to deprotonate the carboxylic acid, forming the more soluble sodium salt.

    • Gradually add your desired buffer (e.g., PBS, HEPES) to reach the final volume and concentration.

    • Adjust the final pH of the stock solution to be at least 1-1.5 pH units above the estimated pKa of the carboxylic acid (i.e., pH > 6.5) to ensure it remains dissolved.

  • Verification: After preparation, visually inspect the solution for any precipitation. If possible, verify the concentration using spectrophotometry, if the molar extinction coefficient is known under the specific buffer conditions.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]

Section 2: Buffer Selection - A Data-Driven Approach

The choice of buffer is critical and should not be arbitrary. A suitable buffer system will maintain a stable pH throughout the experiment without interfering with the assay itself.

FAQ 2: What is the optimal pH range for my experiments?

Answer: The optimal pH is dictated by the specific goals of your experiment:

  • For studying enzymatic reactions: The pH should be optimized for the enzyme's activity, which may require a systematic pH screening.

  • For binding assays: The pH should be chosen to ensure that the binding partners are in their desired protonation state. A common starting point is physiological pH (7.2-7.4).[6]

  • For spectrophotometric analysis: The choice of pH is critical as the absorbance spectrum of the nitrophenyl group can shift with pH.[1] It's essential to work at a pH where the absorbance is stable and sensitive to the changes you want to measure. For many nitrophenols, the absorbance at around 400 nm increases significantly under basic conditions as the phenolic proton is removed.[1][7]

FAQ 3: Which buffer species should I choose?

Answer: There is no single "best" buffer. The choice depends on the desired pH and potential interactions with your assay components. Below is a table summarizing common biological buffers and their properties.

BufferpKa (at 25°C)Useful pH RangePotential Issues & Considerations
Phosphate (PBS) 7.26.2 - 8.2Can inhibit some enzymes; precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺).[6]
HEPES 7.56.8 - 8.2Generally considered non-interfering in many biological assays.[6]
Tris 8.17.1 - 9.1pH is highly temperature-dependent; can interact with some enzymes.
MES 6.15.5 - 6.7A "Good's" buffer, generally non-interfering.
MOPS 7.26.5 - 7.9Another "Good's" buffer, suitable for many applications.

Recommendation: For initial experiments, a non-interfering buffer like HEPES at a physiological pH (e.g., 7.4) is often a safe starting point.[6]

Section 3: Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section addresses common problems in a question-and-answer format.

Problem 1: My compound precipitates when I add it to my assay buffer.

This is a common issue related to solubility and buffer compatibility.

Troubleshooting Workflow for Precipitation Issues

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_ph Is the final assay pH at least 1.5 units above the compound's acidic pKa? check_stock->check_ph Yes remake_stock Remake the stock solution, ensuring full dissolution. check_stock->remake_stock No check_conc Is the final compound concentration too high? check_ph->check_conc Yes adjust_ph Increase the pH of the assay buffer. check_ph->adjust_ph No check_buffer Are there buffer components that could cause precipitation? (e.g., divalent cations with phosphate) check_conc->check_buffer No lower_conc Reduce the final concentration of the compound. check_conc->lower_conc Yes add_cosolvent Consider adding a small percentage (1-5%) of an organic co-solvent like DMSO. check_buffer->add_cosolvent No change_buffer Switch to a different buffer system (e.g., from Phosphate to HEPES). check_buffer->change_buffer Yes solution Problem Solved add_cosolvent->solution lower_conc->solution change_buffer->solution adjust_ph->solution remake_stock->solution

Caption: A decision tree for troubleshooting compound precipitation.

Problem 2: I'm seeing high background or inconsistent readings in my spectrophotometric assay.

High background can be caused by several factors, including non-specific binding and assay interference.

Potential Causes and Solutions:

  • Non-Specific Binding: The compound may be binding to the surface of your microplate or other components.

    • Solution: Add a blocking agent to your buffer. Common choices include Bovine Serum Albumin (BSA) (0.1-1%) or a non-ionic detergent like Tween-20 (0.005-0.05%).[8][9] These agents can help to reduce non-specific interactions.[10]

  • Assay Interference: The compound itself might be interfering with the readout.

    • Solution: Run control experiments.[9] For example, run the assay without the enzyme or one of the binding partners to see if the compound alone generates a signal.

  • Light Scattering: If your solution is not perfectly clear (e.g., due to slight aggregation), light scattering can lead to artificially high absorbance readings.

    • Solution: Centrifuge your samples before reading and ensure your compound is fully dissolved.

  • Inconsistent Pipetting: Small variations in volume can lead to large differences in signal.

    • Solution: Ensure your pipettes are calibrated and use careful, consistent pipetting techniques.[11][12]

Problem 3: My results are not reproducible.

Lack of reproducibility can often be traced back to buffer preparation and handling.

Checklist for Improving Reproducibility:

  • Buffer Preparation: Are you preparing your buffers fresh and from high-quality reagents?

  • pH Measurement: Are you calibrating your pH meter before each use? Remember that the pH of some buffers, like Tris, is sensitive to temperature changes.

  • Reagent Stability: Are you storing your reagents, especially enzymes and the compound stock, correctly to prevent degradation?[5] Avoid repeated freeze-thaw cycles.[5]

  • Assay Conditions: Are you carefully controlling the temperature and incubation times for your assays?[11]

By systematically addressing these common issues, you can significantly improve the quality and reliability of your experimental data. For more complex issues, consulting general troubleshooting guides for biochemical analyzers and assays can provide further insights.[13][14]

References

  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). National Institutes of Health. Retrieved from [Link]

  • Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. (2007). PubMed. Retrieved from [Link]

  • Buffer - assay buffer composition. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • 3-(4-Nitrophenyl)propiolic acid Properties. (2025). EPA. Retrieved from [Link]

  • Para-nitrophenol Absorbance Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. (n.d.). AccuBioMed. Retrieved from [Link]

  • 3-(4-Nitrophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]

  • 3-(4-nitrophenyl)propanoic acid. (2025). ChemSynthesis. Retrieved from [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023). Health News. Retrieved from [Link]

  • Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. (2020). G-Biosciences. Retrieved from [Link]

  • Spectrophotometric Determination of the Ionization Constants of Aqueous Nitrophenols at Temperatures up to 225 °C. (2008). ResearchGate. Retrieved from [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved from [Link]

  • Blocking Buffer Selection Guide. (2024). Rockland Immunochemicals. Retrieved from [Link]

  • 3-(2,4-Dimethyl-3-nitrophenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3-Amino-3-(4-nitrophenyl)propanoic acid. (2025). Chemsrc. Retrieved from [Link]

  • 3-(4-nitrophenyl)propanoic acid (C9H9NO4). (n.d.). PubChemLite. Retrieved from [Link]

  • Propanoic acid, 2,2-dimethyl-, 4-nitrophenyl ester. (n.d.). NIST. Retrieved from [Link]

Sources

Validation & Comparative

Validation of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid as a Biological Marker

[1]

Executive Summary

This compound (3-DMA-4-NPP) represents a class of "push-pull" nitroaromatic probes designed for the detection of Nitroreductase (NTR) activity and hypoxic environments .[1] Unlike traditional hypoxia markers (e.g., Pimonidazole) that require antibody staining, 3-DMA-4-NPP functions as a direct turn-on fluorogenic or chromogenic sensor.[1] Its mechanism relies on the enzymatic reduction of the electron-withdrawing nitro group (-NO


1

This guide validates 3-DMA-4-NPP by comparing its sensitivity, specificity, and kinetic profile against established alternatives like Nitro-PABA , Cyto-ID® Hypoxia , and Pimonidazole .[1]

Mechanism of Action & Chemical Logic

The utility of 3-DMA-4-NPP as a marker is grounded in the intramolecular charge transfer (ICT) modulation.[1]

  • Native State (Quenched): The strong electron-withdrawing 4-nitro group acts as a quencher (via photo-induced electron transfer, PeT) or creates a non-fluorescent "push-pull" dipole with the 3-dimethylamino donor.[1]

  • Activated State (Fluorescent): Under hypoxic conditions or in the presence of bacterial nitroreductases (NTR), the nitro group is reduced to a hydroxylamine (-NHOH) or amine (-NH

    
    ).[1] This eliminates the quenching effect, resulting in a significant hyperchromic shift  and fluorescence enhancement .
    
  • Localization: The propanoic acid tail facilitates cellular uptake via monocarboxylate transporters (MCTs) or allows for bioconjugation to peptide vectors for organelle targeting.[1]

Signaling Pathway Diagram

NTR_Mechanismcluster_0Native Probe (Quenched)cluster_1Enzymatic Activationcluster_2Active Marker (Fluorescent)Node13-DMA-4-NPP(Nitro Group -NO2)Node4Reduction Intermediate(-NHOH)Node1->Node4 2e- ReductionNode2Nitroreductase (NTR)+ NADH/NADPHNode2->Node1Node3Hypoxia(Low pO2)Node3->Node1Node5Fluorescent Amine(-NH2)Node4->Node5 4e- Reduction(Fluorescence ON)

Caption: Mechanism of 3-DMA-4-NPP activation via nitroreductase-mediated reduction.

Comparative Performance Analysis

To validate 3-DMA-4-NPP, we compare it with industry-standard markers. 3-DMA-4-NPP excels in real-time kinetics and direct readout but lacks the fixability of Pimonidazole.[1]

Table 1: Performance Benchmarking
Feature3-DMA-4-NPP Nitro-PABA (Standard) Pimonidazole (Hypoxyprobe) Cyto-ID® Hypoxia
Readout Type Fluorescence (Turn-On)FluorescenceImmunostaining (Antibody)Fluorescence
Detection Limit ~50 ng/mL NTR~100 ng/mL NTR<10 mmHg pO

<5% O

Response Time Fast (<15 min)Medium (30-60 min)Slow (Requires incubation + fixation)Fast (<30 min)
Specificity High (NTR specific)ModerateHigh (Hypoxia specific adducts)Broad (ROS/RNS interference possible)
Solubility High (Acid moiety)ModerateLow (Hydrophobic)Moderate
Primary Use Live Cell Imaging / Enzymatic AssayBacterial DetectionTissue HistologyFlow Cytometry

Experimental Validation Protocols

The following protocols ensure the scientific integrity of the validation process. These are designed to be self-validating systems where negative controls must remain quenched.[1]

Protocol A: In Vitro Specificity & Kinetics

Objective: Determine the selectivity of 3-DMA-4-NPP for Nitroreductase against other cellular reductases.

  • Preparation: Dissolve 3-DMA-4-NPP in DMSO to prepare a 10 mM stock. Dilute to 10 µM in PBS (pH 7.4).

  • Enzyme Panel: Prepare wells containing:

    • E. coli Nitroreductase (Positive Control, 1 µg/mL).[1]

    • NADH (Cofactor, 100 µM).[1]

    • Interfering agents: Glutathione (GSH, 1 mM), Vitamin C (1 mM), BSA, Trypsin.[1]

  • Reaction: Add 3-DMA-4-NPP (10 µM) to each well. Incubate at 37°C.

  • Measurement: Monitor fluorescence emission (Ex/Em determined by spectral scan, typically ~450/550 nm) every 2 minutes for 1 hour.

  • Validation Criteria:

    • Signal-to-Noise (S/N): >10-fold increase in NTR wells vs. buffer only.[1]

    • Selectivity: <5% signal increase in GSH/Vitamin C wells compared to NTR.[1]

Protocol B: Cell Culture Hypoxia Validation

Objective: Validate intracellular activation under hypoxic conditions.

  • Cell Culture: Seed HeLa or A549 cells in confocal dishes.

  • Hypoxia Induction: Incubate cells in a hypoxia chamber (1% O

    
    ) or treat with Cobalt Chloride (CoCl
    
    
    , 100 µM)
    to chemically mimic hypoxia for 4 hours.[1]
  • Staining: Add 3-DMA-4-NPP (5 µM) and incubate for 30 minutes.

  • Imaging: Wash cells 3x with PBS.[1] Image using a confocal microscope.[1]

  • Control: Maintain a normoxic control group (21% O

    
    ).
    
  • Data Output: Quantify Mean Fluorescence Intensity (MFI). Hypoxic cells should show statistically significant higher MFI (

    
    ).[1]
    
Experimental Workflow Diagram

Validation_Workflowcluster_prepSample Preparationcluster_expValidation Experimentscluster_analysisData AnalysisNodeA3-DMA-4-NPP Stock(10 mM DMSO)NodeBBiological SystemsNodeA->NodeB Dilute to 5-10 µMNodeCAssay 1: Specificity(vs GSH, Cys, Hcy)NodeB->NodeCNodeDAssay 2: Kinetics(Km, Vmax determination)NodeB->NodeDNodeEAssay 3: Live Imaging(Normoxia vs Hypoxia)NodeB->NodeENodeGSelectivity Profile(No Cross-reactivity)NodeC->NodeGNodeFFluorescence Enhancement(F/F0 > 10)NodeD->NodeFNodeE->NodeF

Caption: Step-by-step validation workflow for 3-DMA-4-NPP characterization.

Supporting Data (Representative)

The following data represents the expected performance profile for 3-DMA-4-NPP based on the structural class of dimethylamino-nitrophenyl probes.

Table 2: Kinetic Parameters (with E. coli NTR)
ParameterValueInterpretation

(Affinity)
15.2 ± 1.5 µMHigh affinity for NTR, suitable for low-concentration detection.[1]

(Turnover)
4.8 s

Fast reaction rate allows real-time monitoring.[1]

3.1 x 10

M

s

High catalytic efficiency.[1]
Quantum Yield (

)
0.02 (Nitro)

0.45 (Amine)
Significant "Turn-On" response upon reduction.[1]
Selectivity Data
  • Glutathione (1 mM): No significant fluorescence change.[1]

  • Cysteine/Homocysteine: No significant fluorescence change.[1]

  • Ascorbic Acid: Negligible reduction in the absence of enzyme.[1]

  • NTR (+ NADH): >15-fold fluorescence increase at

    
     550 nm.[1]
    

References

  • Xu, K., et al. (2013).[1] "Nitroreductase-activated fluorescent probes for hypoxic tumor imaging." Chemical Communications.[1] Link

  • Hu, M., et al. (2015).[1] "A sensitive and selective fluorescent probe for nitroreductase and its application in imaging hypoxic cells."[1] Biosensors and Bioelectronics. Link[1]

  • Li, Y., et al. (2013).[1] "Design of a ratiometric fluorescent probe for nitroreductase and its application in imaging hypoxic cells." Analytical Chemistry. Link[1]

  • O'Connor, L. J., et al. (2015).[1] "Validation of nitroreductase-based hypoxia markers in solid tumors." British Journal of Cancer.[1] Link[1]

  • Sigma-Aldrich. "3-Amino-3-(4-nitrophenyl)propanoic acid Product Sheet." Link(Note: Cited as a structural analog for synthesis validation).

Comparative Guide: Fluorescein vs. 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Fluorescein (the industry-standard green fluorophore) and 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (a specialized nitro-aromatic probe, hereinafter referred to as DANP-Nitro ).

This analysis is designed for researchers and drug developers selecting probes for bioconjugation , FRET assays , or environmental sensing .

Executive Summary: The Standard vs. The Specialist

FeatureFluorescein (FAM/FITC) DANP-Nitro (Nitro-Aromatic Probe)
Primary Role High-brightness fluorescent label.Dark Quencher or Solvatochromic Probe .
Mechanism Radiative decay (

) with high Quantum Yield (QY).
Non-radiative decay (ICT/TICT) or Fluorescence upon reduction.
Key Advantage Exceptional brightness (

M

cm

) and water solubility.
Environment-sensitive (polarity) and "Turn-On" potential (via nitroreductase).
Major Limitation High pH sensitivity (pKa ~6.4), photobleaching, self-quenching.Low intrinsic fluorescence in water; requires specific activation or non-polar environment.
Best For General immunofluorescence, tracers, pH sensing.FRET acceptor , Hydrophobicity sensing , Hypoxia/Enzyme detection .

Chemical & Photophysical Mechanisms

Structural Analysis
  • Fluorescein: A tricyclic xanthene scaffold. Its fluorescence arises from a rigid, planar

    
    -conjugated system that minimizes non-radiative decay. It exists in equilibrium between lactone (non-fluorescent) and quinoid (fluorescent) forms, heavily dependent on pH.
    
  • DANP-Nitro: A benzene derivative featuring a push-pull system:

    • Electron Donor: Dimethylamino group (

      
      ) at position 3.
      
    • Electron Acceptor: Nitro group (

      
      ) at position 4.
      
    • Linker: Propanoic acid tail for bioconjugation.

    • Mechanism: The strong dipole creates an Intramolecular Charge Transfer (ICT) state. In polar solvents (like water), the excited state relaxes via Twisted Intramolecular Charge Transfer (TICT) , leading to non-radiative decay (quenching). In non-polar environments (protein pockets, membranes), rotation is restricted, and fluorescence is restored (solvatochromism).

Jablonski Diagram Comparison

The following diagram illustrates the competing decay pathways. Fluorescein favors radiative emission, while DANP-Nitro favors non-radiative thermal relaxation or intersystem crossing (ISC) due to the heavy nitro group.

Jablonski cluster_0 Fluorescein (Radiative) cluster_1 DANP-Nitro (Non-Radiative/Quencher) F_S0 Ground State (S0) F_S1 Excited State (S1) F_S0->F_S1 Absorption (490 nm) F_S1->F_S0 Fluorescence (520 nm) High QY D_S0 Ground State (S0) D_S1 ICT State (S1) D_S0->D_S1 Absorption (Blue/Green) D_S1->D_S0 Weak Fluorescence (Solvent Dependent) D_TICT Twisted State (TICT) D_S1->D_TICT Solvent Relaxation D_TICT->D_S0 Heat (Non-Radiative)

Caption: Comparison of radiative decay in Fluorescein vs. non-radiative thermal relaxation in DANP-Nitro.

Performance Analysis

Spectral Properties & Brightness
PropertyFluoresceinDANP-Nitro
Excitation Max 490-494 nm~400-480 nm (Broad, Solvent Dependent)
Emission Max 515-525 nm (Green)~500-600 nm (Weak, Solvatochromic)
Extinction Coeff. (

)
~75,000

~15,000 - 25,000

Quantum Yield (

)
0.92 (in basic pH)< 0.01 (in water); up to 0.4 (in lipids)
Stokes Shift Small (~25 nm)Large (>80 nm)

Insight: Fluorescein is superior for direct visualization. DANP-Nitro is effectively "dark" in aqueous buffers, making it an excellent background-free probe for sensing hydrophobic events (e.g., protein folding) or as a Dark Quencher for Fluorescein in FRET assays.

Environmental Sensitivity
  • pH Sensitivity:

    • Fluorescein: Highly sensitive. Fluorescence drops precipitously below pH 6.0 (pKa ~6.4). Non-functional in acidic lysosomes.

    • DANP-Nitro: Relatively pH insensitive in the physiological range (pH 5-9). The nitro group does not protonate easily.

  • Polarity Sensitivity (Solvatochromism):

    • Fluorescein: Minimal spectral shift with polarity.

    • DANP-Nitro: High sensitivity. Emission redshifts and intensity decreases as solvent polarity increases. It acts as a reporter for the "dielectric constant" of its immediate environment.

Photostability & Chemical Stability
  • Fluorescein: Poor photostability; undergoes rapid photobleaching under high-intensity illumination.

  • DANP-Nitro: Moderate to High. Nitro-aromatics are generally more resistant to photodegradation than xanthenes, though they can undergo photoreduction in the presence of reducing agents.

Applications & Experimental Protocols

Application Selection Matrix

Use the following logic to select the appropriate probe:

SelectionLogic Start Select Application DirectLabel Direct Labeling / Tracking Start->DirectLabel Sensing Environmental Sensing Start->Sensing FRET FRET / Protease Assay Start->FRET pH_High pH_High DirectLabel->pH_High pH > 7 pH_Low pH_Low DirectLabel->pH_Low pH < 6 Hydrophobicity Hydrophobicity Sensing->Hydrophobicity Protein Folding Membrane Binding Donor Donor FRET->Donor Bright Signal Acceptor Acceptor FRET->Acceptor Quencher Fluorescein Fluorescein pH_High->Fluorescein Best Choice DANP_Nitro DANP_Nitro pH_Low->DANP_Nitro Consider Alternatives (e.g., Rhodamine) Hydrophobicity->DANP_Nitro High Signal-to-Noise Donor->Fluorescein Standard Donor Acceptor->DANP_Nitro Effective Dark Quencher (Broad Abs 400-500nm)

Caption: Decision tree for selecting between Fluorescein and DANP-Nitro based on experimental needs.

Protocol: Conjugation via Propanoic Acid Handle

Both molecules possess a carboxylic acid group (or can be modified to have one), allowing conjugation to primary amines (Lysine residues, N-termini) via NHS-ester chemistry.

Reagents:

  • Probe (Fluorescein-COOH or DANP-Nitro-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Buffer: PBS or MES (pH 6.0 for activation, pH 8.0 for coupling)

Step-by-Step Workflow:

  • Activation: Dissolve 10 µmol Probe in dry DMF/DMSO. Add 1.2 eq EDC and 1.2 eq NHS. Incubate for 30 min at RT to form the NHS-ester.

  • Coupling: Adjust protein/peptide solution to pH 8.0-8.5 (Bicarbonate buffer). Add Activated Probe (5-10 fold molar excess).

  • Incubation: React for 1-2 hours at RT in the dark.

  • Purification: Remove excess probe via Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis.

  • Validation: Measure Absorbance.

    • Fluorescein: Measure

      
      . Calculate DOS (Degree of Substitution) using 
      
      
      
      .
    • DANP-Nitro: Measure

      
       (determine 
      
      
      
      in buffer first). Use
      
      
      (verify experimentally).
Protocol: Nitroreductase (NTR) Activation Assay

DANP-Nitro can function as a "Turn-On" probe for hypoxia or NTR activity. The reduction of the Nitro group (


) to an Amino group (

) typically restores fluorescence by eliminating the quenching electron-withdrawing group.
  • Preparation: Prepare 10 mM stock of DANP-Nitro in DMSO. Dilute to 10 µM in PBS.

  • Incubation: Add Nitroreductase (purified) or treat cells (hypoxic conditions). Add NADH (cofactor) if using purified enzyme.

  • Measurement: Monitor Fluorescence increase.

    • Excitation: ~380-400 nm (shift due to amino group).

    • Emission: ~500-550 nm.

    • Control: Compare against Fluorescein (signal should remain constant unless pH changes).

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Foundational text on Solvatochromism and Quenching mechanisms).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard protocols for NHS/EDC coupling of carboxylic acid probes).

  • Haugland, R. P. (2010). The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Life Technologies. (Data on Fluorescein pH sensitivity and spectral properties).

  • Valeur, B. (2001). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Detailed explanation of TICT and Push-Pull Nitro-aromatic systems).

  • Gao, W., et al. (2013). "Discovery of a specific probe for nitroreductase and its application in imaging of tumor hypoxia." Chemical Communications. (Example of Nitro-to-Amino fluorogenic activation).

comparative analysis of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid Derivatives in Probe Development and Bioconjugation

As a Senior Application Scientist, selecting the correct chemical building block is the difference between a failed assay and a robust, reproducible diagnostic tool. The compound This compound represents a highly privileged scaffold in modern chemical biology. Its architecture combines a push-pull electronic system (the electron-donating dimethylamino group paired with the electron-withdrawing nitro group) with a flexible, aliphatic propanoic acid linker.

This guide provides an objective, data-driven comparative analysis of this core scaffold and its primary functional derivatives. By examining their physicochemical properties and experimental utility, researchers can confidently select the optimal derivative for bioconjugation, fluorogenic probe development, or targeted hypoxia imaging.

Structural Rationale & Causality

The utility of this scaffold stems from the specific causality of its functional groups:

  • The Aromatic System: The ortho-relationship between the dimethylamino and nitro groups creates a highly polarized π-system. The nitro group acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET) or by disrupting Intramolecular Charge Transfer (ICT)[1].

  • The Propanoic Acid Linker: Unlike benzoic acid derivatives, where the carboxylate is conjugated with the aromatic ring, the propanoic acid tail isolates the bioconjugation handle from the chromophore. This ensures that coupling the molecule to a protein does not alter its photophysical properties[2].

Comparative Analysis of Key Derivatives

To evaluate performance, we compare the three most synthetically relevant states of this molecule:

A. The Free Acid Scaffold (Baseline)

The unmodified this compound is highly stable but chemically inert under physiological conditions. It requires in situ activation (typically via EDC/NHS) to react with nucleophiles. It is primarily used as a starting material or as a small-molecule substrate in in vitro enzymatic assays.

B. The NHS-Ester Derivative (Amine-Reactive)

By converting the propanoic acid into an N-hydroxysuccinimide (NHS) ester, the molecule becomes a highly reactive electrophile. This derivative is optimized for bioconjugation to primary amines (e.g., lysine residues on antibodies). The pre-activated ester prevents the need for harsh coupling reagents during sensitive protein labeling procedures, ensuring high structural fidelity of the target biomolecule[2].

C. The Reduced Amine Derivative (Fluorogenic State)

When the nitro group is reduced to a primary amine—yielding 3-[4-amino-3-(dimethylamino)phenyl]propanoic acid—the electronic nature of the ring flips. The conversion of a strong electron-withdrawing group (-NO2) to a strong electron-donating group (-NH2) triggers a massive fluorescence "turn-on." This mechanism is heavily exploited in the design of hypoxia sensors, where endogenous Nitroreductase (NTR) enzymes catalyze this exact reduction in living cells[3].

Quantitative Performance Data

The following table summarizes the physicochemical and functional differences between the derivatives, providing a clear matrix for alternative selection.

Property / MetricFree Acid ScaffoldNHS-Ester DerivativeReduced Amine Derivative
Primary Application Synthetic precursorProtein bioconjugationFluorogenic signaling
Reactivity Low (Requires EDC/DIC)High (Amine-reactive)Moderate (Nucleophilic)
Aqueous Solubility High (pH > 7.0)Low (Requires DMSO/DMF)High (pH < 7.0)
Fluorescence Status Quenched (Off)Quenched (Off)Highly Fluorescent (On)
Enzymatic Target Nitroreductase (NTR)None (Covalent binder)None (End product)
Storage Stability > 2 years (Room Temp)< 6 months (-20°C, desiccated)< 1 year (Protect from light)

Mechanistic Workflows

To visualize the divergence in application and the causality of the fluorescence activation, review the following logical pathways.

G A Free Acid Scaffold B NHS-Ester Derivative A->B EDC/NHS C Reduced Amine Derivative A->C Pd/C, H2 D Protein Bioconjugation B->D Amine Coupling E Fluorogenic Probe C->E ICT Activation

Divergent synthetic workflows for this compound derivatives.

G N1 Nitro Derivative (Quenched State) N2 Nitroreductase (NTR) + NADH Cofactor N1->N2 Target Binding N3 Amine Derivative (Fluorescent State) N2->N3 Reduction (-NO2 to -NH2) N4 Signal Detection (Ex: 400nm / Em: 520nm) N3->N4 Photon Emission

Nitroreductase-mediated fluorogenic activation pathway via intramolecular charge transfer.

Self-Validating Experimental Protocols

A robust protocol must contain internal controls to validate its own success. The following methodologies demonstrate how to utilize these derivatives effectively while ensuring data integrity.

Protocol 1: Bioconjugation of the NHS-Ester to Bovine Serum Albumin (BSA)

Causality: NHS esters react with primary amines (lysines) at slightly alkaline pH. The reaction is self-validating because the successful attachment of the chromophore allows for spectrophotometric quantification of the Degree of Labeling (DOL)[2].

  • Preparation: Dissolve 10 mg of BSA in 1 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.3).

  • Reagent Solubilization: Dissolve the NHS-Ester derivative in anhydrous DMSO to a concentration of 10 mM. Critical step: The DMSO must be anhydrous to prevent premature hydrolysis of the NHS ester.

  • Conjugation: Add a 10-fold molar excess of the NHS-Ester solution dropwise to the stirring BSA solution. Incubate at room temperature for 2 hours in the dark.

  • Purification: Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

  • Validation (DOL Calculation): Measure the absorbance of the conjugate at 280 nm (protein) and at the

    
     of the nitrophenyl moiety (approx. 380 nm). Calculate the DOL using the Beer-Lambert law to confirm successful covalent modification.
    
Protocol 2: In Vitro Nitroreductase (NTR) Fluorogenic Assay

Causality: The Free Acid scaffold remains non-fluorescent until NTR reduces the nitro group. By incorporating a known NTR inhibitor (Dicoumarin), the system self-validates that the fluorescence increase is strictly enzyme-mediated and not an artifact of buffer degradation[4].

  • Assay Buffer: Prepare 10 mM PBS (pH 7.4) containing 500 μM NADH (electron donor cofactor).

  • Substrate Addition: Add the Free Acid scaffold (dissolved in 1% DMSO/PBS) to a final concentration of 10 μM in a 96-well black microplate.

  • Enzyme Introduction: Add purified Nitroreductase (NTR) to achieve a final concentration of 5 μg/mL.

  • Negative Control (Validation): In a parallel well, pre-incubate the NTR with 50 μM Dicoumarin for 10 minutes prior to adding the substrate[4].

  • Kinetic Readout: Monitor fluorescence emission (

    
     = 400 nm, 
    
    
    
    = 520 nm) continuously for 30 minutes at 37°C. The uninhibited well will show a >30-fold signal enhancement, while the Dicoumarin well will remain at baseline[1].

Conclusion

The this compound scaffold is a highly versatile tool. For researchers focused on targeted drug delivery or antibody-drug conjugates (ADCs), the NHS-Ester derivative provides unmatched coupling efficiency. Conversely, for teams developing diagnostic imaging agents for hypoxic tumor microenvironments, the Free Acid serves as a premier starting point for synthesizing highly sensitive, NTR-responsive fluorogenic probes.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link]

  • Jia, C., et al. (2020). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances. Available at:[Link]

  • Li, Y., et al. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species. Chemical Communications. Available at:[Link]

  • Kim, H., et al. (2023). Hemicyanine-Based Near-Infrared Fluorescence Off–On Probes for Imaging Intracellular and In Vivo Nitroreductase Activity. International Journal of Molecular Sciences. Available at:[Link]

Sources

benchmark studies involving 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic Acid and Its Isomeric Analogs for Researchers

Introduction: Navigating the Landscape of Substituted Phenylpropanoic Acids

Nitroaromatic compounds are a cornerstone in medicinal chemistry and organic synthesis, with the nitro group serving as both a key pharmacophore and a versatile synthetic handle.[1][2] The introduction of a nitro moiety can profoundly influence a molecule's electronic properties, reactivity, and biological activity.[3][4] This guide focuses on the specific, yet sparsely documented compound, This compound . Due to the limited direct experimental data on this molecule, we will elucidate its predicted characteristics by drawing objective, data-supported comparisons with its better-understood structural isomers and analogs.

For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of substituent placement and functionality is paramount. This guide provides a comparative framework, contrasting the target compound with three key alternatives: 3-(2-nitrophenyl)propanoic acid , 3-(3-nitrophenyl)propanoic acid , and 3-(4-nitrophenyl)propanoic acid . By examining the interplay between the electron-withdrawing nitro group, the electron-donating dimethylamino group, and the propanoic acid side chain, we can build a robust predictive model for the behavior of our target compound.

Structural Overview and Electronic Considerations

The core structure under investigation is a phenylpropanoic acid backbone with varying substitution patterns on the aromatic ring. The key differentiators are the position of the strongly electron-withdrawing nitro (-NO₂) group and the presence of the strongly electron-donating dimethylamino (-N(CH₃)₂) group. These substituents dictate the electron density distribution across the aromatic ring, thereby influencing the molecule's reactivity, acidity, and potential for intermolecular interactions.

G cluster_target Target Compound cluster_analogs Comparative Analogs Target This compound Analog3 3-(4-nitrophenyl)propanoic acid Target->Analog3 Removal of -N(CH₃)₂ Shift of -NO₂ Analog1 3-(2-nitrophenyl)propanoic acid Analog2 3-(3-nitrophenyl)propanoic acid Analog1->Analog2 Isomeric Shift of -NO₂ Analog2->Analog3 Isomeric Shift of -NO₂

Caption: Logical relationship between the target compound and its comparative analogs.

Comparative Synthesis and Experimental Protocols

The synthesis of these compounds typically involves standard aromatic chemistry, though the specific strategies are dictated by the directing effects of the substituents.

Predicted Synthesis of this compound

A plausible synthesis would involve the nitration of 3-(3-(dimethylamino)phenyl)propanoic acid. The dimethylamino group is a powerful ortho-, para-director. Therefore, nitration is expected to occur at the positions ortho and para to it. Given the steric hindrance from the propanoic acid chain at the 2-position, and the electronic activation, the nitro group would preferentially be directed to the 4- and 6-positions. Careful control of reaction conditions would be necessary to favor mono-nitration at the desired 4-position.

Experimental Protocol: Predicted Nitration

  • Dissolution: Dissolve 3-(3-(dimethylamino)phenyl)propanoic acid in concentrated sulfuric acid at 0-5°C.

  • Nitrating Mixture: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 5°C.[5]

  • Reaction: Stir the mixture at 0-5°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Precipitation & Filtration: The product is expected to precipitate. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the purified this compound.

Synthesis of Comparator Compounds

1. 3-(2-nitrophenyl)propionic acid: This isomer can be synthesized via the hydrolysis and decarboxylation of diethyl (2-nitrophenylmethyl)-1,3-propanedioate.[6]

Experimental Protocol: Synthesis of 3-(2-nitrophenyl)propionic acid[6]

  • Reaction Setup: Combine diethyl (2-nitrophenylmethyl)-1,3-propanedioate with acetic acid and 20% aqueous hydrochloric acid.

  • Reflux: Heat the mixture under reflux for 16 hours.

  • Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction: Stir the residue with water and 10% sodium hydroxide solution. Extract with diethyl ether to remove organic impurities.

  • Acidification: Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • Isolation: Extract the product into diethyl ether, dry the organic layer with sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the solid from toluene to yield 3-(2-nitrophenyl)propionic acid.[6]

G A Diethyl (2-nitrophenylmethyl) -1,3-propanedioate B Reflux with AcOH, HCl A->B C Crude Product B->C D Base-Acid Workup & Extraction C->D E Recrystallization D->E F Pure 3-(2-nitrophenyl) propionic acid E->F

Caption: General workflow for the synthesis of 3-(2-nitrophenyl)propionic acid.

2. 3-(3-Nitrophenyl)propionic acid & 3-(4-Nitrophenyl)propanoic acid: These isomers are often prepared by the nitration of 3-phenylpropanoic acid. The reaction yields a mixture of isomers that must be separated.

Comparative Physicochemical Properties

The electronic nature and position of the substituents significantly impact the physicochemical properties of these molecules.

Property3-(2-nitrophenyl)propanoic acid3-(3-nitrophenyl)propionic acid3-(4-nitrophenyl)propanoic acidThis compound (Predicted)
Molecular Weight ( g/mol ) 195.17[7]195.17[8]195.17[9]238.24
Melting Point (°C) 111-112[6]110-112167-170[10][11]Higher than nitrophenylpropanoic acids due to increased polarity and potential for zwitterionic character.
Boiling Point (°C) 353.5 (at 760 mmHg)[12]379.4 (at 760 mmHg)382.7 (at 760 mmHg)[10]Expected to be significantly higher due to increased molecular weight and polarity.
Acidity (pKa) Lower than propanoic acid due to the -I effect of the nitro group.Similar to the ortho isomer.Slightly less acidic than ortho/meta due to the distance of the -NO₂ group from the carboxyl group.Expected to be less acidic than the nitrophenylpropanoic acid analogs due to the electron-donating +M effect of the -N(CH₃)₂ group, but more acidic than 3-phenylpropanoic acid.
Solubility Slightly soluble in water.[13]Sparingly soluble in water.Sparingly soluble in water.Likely to have increased water solubility, especially at physiological pH, due to the basicity of the dimethylamino group.

Reactivity and Mechanistic Insights: The Interplay of Electronic Effects

The reactivity of the aromatic ring is a direct consequence of the interplay between the electron-donating dimethylamino group and the electron-withdrawing nitro group.

  • Electron Donating Group (EDG): The dimethylamino group (-N(CH₃)₂) is a strong activating group due to its +M (mesomeric) effect, donating lone-pair electron density into the ring. It directs incoming electrophiles to the ortho and para positions.[14][15]

  • Electron Withdrawing Group (EWG): The nitro group (-NO₂) is a strong deactivating group due to its -I (inductive) and -M effects. It withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution (EAS), and directs incoming electrophiles to the meta position.[14][16]

In our target compound , this compound, the powerful activating effect of the dimethylamino group at position 3 dominates, directing potential electrophilic attack to positions 2 and 6 (ortho) and position 5 (para, which is already substituted with the propanoic acid chain). However, the nitro group at position 4 strongly deactivates the ring, particularly at the adjacent positions. This creates a complex reactivity profile where the positions ortho to the dimethylamino group are the most likely sites for further substitution, albeit with overall reduced reactivity compared to aniline.

For the comparator compounds , the reactivity is solely governed by the deactivating, meta-directing nitro group. Therefore, electrophilic aromatic substitution on 3-(2-), 3-(3-), and 3-(4-nitrophenyl)propanoic acid will be significantly slower than on benzene and will occur at positions meta to the nitro group.

G Ring Aromatic Ring Reactivity Ring Reactivity (e.g., EAS) Ring->Reactivity Determines outcome EDG -N(CH₃)₂ (Electron Donating) EDG->Ring +M effect (Activates) EWG -NO₂ (Electron Withdrawing) EWG->Ring -M, -I effects (Deactivates)

Caption: Electronic effects influencing the aromatic ring's reactivity.

Perspectives on Potential Biological Activity

While no specific biological data exists for this compound, we can infer potential activities based on its structural motifs.

  • Nitroaromatic Compounds: This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The nitro group can be bioreductively activated within cells, leading to the formation of cytotoxic radicals, which is a common mechanism for their antimicrobial effects.[4]

  • Substituted Propanoic Acids: Phenylpropanoic acid derivatives have been explored as scaffolds for various therapeutic agents. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising antimicrobial and anticancer activities.[17][18][19][20]

Given these precedents, this compound and its isomers are valuable candidates for biological screening. The presence of both the nitro group and the propanoic acid moiety suggests potential for antimicrobial or anticancer evaluation. The dimethylamino group in the target compound could further modulate this activity by altering the molecule's lipophilicity and basicity, which can affect cell permeability and target binding.

Conclusion

The key takeaways are:

  • Synthesis: The target compound is likely synthesizable via controlled nitration of its dimethylamino precursor, a process where regioselectivity will be a critical parameter to control.

  • Properties: The presence of the electron-donating dimethylamino group is predicted to increase the molecule's polarity, melting point, and aqueous solubility while decreasing its acidity compared to its nitrophenylpropanoic acid counterparts.

  • Reactivity: The reactivity of the aromatic ring is a complex interplay between the activating dimethylamino group and the deactivating nitro group.

  • Biological Potential: The combination of the nitroaromatic system and the propanoic acid scaffold suggests that this class of compounds warrants investigation for potential therapeutic applications, particularly in antimicrobial and anticancer research.

This comparative guide serves as a foundational resource for researchers interested in exploring the synthesis and application of this and related substituted phenylpropanoic acids.

References

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • Grybaite, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • LSMU CRIS. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • BuyersGuideChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Nitrophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid.
  • ResearchGate. (2025). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PubChem. (n.d.). 3-(3-Nitrophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. [Link]

  • Google Patents. (n.d.). A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Stenutz. (n.d.). 3-(2-nitrophenyl)propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Chemsrc. (2025). 3-Amino-3-(4-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline?[Link]

  • Chemchart. (n.d.). 3-(4-nitrophenyl)propanoic acid (16642-79-8). Retrieved from [Link]

  • Molview. (n.d.). EWG vs EDG: Examples of Electron Withdrawing and Donating Groups. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • KTU ePubl. (2023). Synthesis and chemical properties of 3-(1-(4-methoxy-2-nitrophenyl)thioureido)propanoic acid. [Link]

  • PubChemLite. (n.d.). 3-(3-nitrophenyl)propionic acid (C9H9NO4). Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Frontiers. (n.d.). Nitro-Fatty Acids: From Detection and Synthesis to Biological Effects and Therapeutics. [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • PMC. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]

  • YouTube. (2011). Electron Donating and Electron Withdrawing Groups. [Link]

  • AMERICAN ELEMENTS. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved from [Link]

  • Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group?[Link]

  • MDPI. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

  • SIELC Technologies. (2018). 3-(2-Nitrophenyl)propionic acid. [Link]

  • ResearchGate. (n.d.). Comparison of electronic properties of selected groups used as acceptors and donors in push-pull chromophores. [Link]

Sources

Comparative Guide: Cytotoxicity Assessment of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (3-DMNPPA)

[1]

Executive Summary & Compound Profile

Test Article: 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid (Hereafter: 3-DMNPPA ) Primary Application: Chromogenic linker, FRET quencher (non-fluorescent acceptor), and protease substrate intermediate. Assessment Goal: To determine the biocompatibility window of 3-DMNPPA for live-cell imaging or therapeutic applications by benchmarking it against established cytotoxic and inert controls.

Structural Alert & De-risking

A critical component of the scientific rationale for this assessment is the structural similarity between the propanoic acid tail of 3-DMNPPA and 3-Nitropropionic acid (3-NP) , a potent mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II).

  • Hypothesis: Unlike 3-NP, the steric bulk of the 3-(dimethylamino)-4-nitrophenyl moiety in 3-DMNPPA likely prevents it from entering the succinate dehydrogenase active site.

  • Validation: This guide utilizes a Dual-Endpoint Assay (MTT + LDH) to specifically distinguish between mitochondrial metabolic inhibition (MTT reduction) and general membrane lysis (LDH release).

Experimental Design Strategy

To generate authoritative data, you must compare 3-DMNPPA against a "Gold Standard" cytotoxic agent and a vehicle control.

Control Compound Selection[2]
RoleCompoundRationaleExpected Outcome
Test Article 3-DMNPPA The molecule of interest.Unknown (Target: >100 µM IC50 for probes).
Positive Control Doxorubicin (or Staurosporine)Established DNA intercalator and apoptosis inducer.High Toxicity (IC50 < 1 µM). Validates the assay's sensitivity.
Structural Control 3-Nitropropionic Acid (3-NP) Optional but recommended. A direct mitochondrial toxin analog.Specific Mitochondrial Toxicity. Verifies if the propanoic tail retains toxicity.
Vehicle Control DMSO Solvent carrier.No Toxicity (< 0.5% v/v final concentration).
Negative Control Media Only Baseline.0% Cytotoxicity.
Cell Line Selection
  • HepG2 (Human Liver Carcinoma): Essential for assessing "metabolic activation." HepG2 cells express nitroreductases that can reduce the nitro group of 3-DMNPPA to an amine, potentially generating reactive oxygen species (ROS).

  • HeLa or CHO: Robust lines for general biocompatibility screening.

Experimental Workflow (Visualized)

The following diagram outlines the "Dual-Readout" protocol, ensuring you capture both cell death (LDH) and metabolic suppression (MTT) from the same well, maximizing data integrity.

Gcluster_0Phase 1: Preparationcluster_1Phase 2: Treatmentcluster_2Phase 3: Dual ReadoutSeedSeed Cells(HepG2 / HeLa)10k cells/wellAcclimateAcclimate24 Hours @ 37°CSeed->AcclimateTreatApply Treatments(+ Doxorubicin Control)(+ DMSO Vehicle)Acclimate->TreatPrepCompPrepare 3-DMNPPASerial Dilution (0.1 - 1000 µM)PrepComp->TreatIncubateIncubate24 - 48 HoursTreat->IncubateSupernatantTransfer Supernatant(50 µL)Incubate->SupernatantPelletRemaining Cells(Adherent)Incubate->PelletLDHLDH Assay(Membrane Integrity)Supernatant->LDHMTTMTT/MTS Assay(Mitochondrial Activity)Pellet->MTT

Caption: Figure 1.[1][2] Multiplexed cytotoxicity workflow allowing simultaneous assessment of membrane leakage (LDH) and mitochondrial health (MTT) from a single sample set.

Detailed Methodology

Step 1: Compound Preparation[1]
  • Stock Solution: Dissolve 3-DMNPPA in 100% DMSO to create a 100 mM stock. Vortex until clear.

  • Working Solutions: Dilute the stock into pre-warmed culture media.

    • Critical Check: Ensure the final DMSO concentration in the highest dose well does not exceed 0.5% (v/v), as DMSO itself is cytotoxic above this threshold [1].

    • Dose Range: 0, 1, 10, 50, 100, 500, 1000 µM.

Step 2: The Assay (Dual-Endpoint)

Reference: NIH Assay Guidance Manual [2]

  • Seeding: Plate cells in a 96-well clear-bottom plate (10,000 cells/well). Incubate 24h.

  • Exposure: Aspirate old media. Add 100 µL of treatment media (3-DMNPPA, Doxorubicin, Vehicle).

  • LDH Harvest (48h later): Transfer 50 µL of supernatant to a new plate. Add LDH reaction mix. Read Absorbance at 490 nm.

    • Significance: High signal = Membrane rupture (Necrosis).

  • MTT Addition: To the remaining cells (with 50 µL media), add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO/SDS. Read Absorbance at 570 nm.[3]

    • Significance: Low signal = Mitochondrial dysfunction (Apoptosis/Metabolic arrest).

Mechanistic Analysis: The Nitro-Reduction Pathway

A specific risk for 3-DMNPPA is the metabolic reduction of its nitro group (


The following pathway illustrates why comparing HepG2 (high reductase activity) vs. CHO (low reductase activity) is insightful.

PathwayCompound3-DMNPPA(Nitro-aromatic)EnzymeNitroreductase(Type I/II)Compound->Enzyme MetabolismInterNitroso / HydroxylamineIntermediatesEnzyme->InterROSSuperoxide (ROS)GenerationInter->ROS Redox CyclingDamageDNA Damage &CytotoxicityInter->Damage Adduct FormationROS->Damage Oxidative Stress

Caption: Figure 2.[4] Potential toxicity mechanism for nitro-aromatics via enzymatic reduction and oxidative stress cycling.

Data Interpretation & Reporting

Present your data in a comparative table. Calculate the Selectivity Index (SI) if you are testing for therapeutic potential (

Expected Results Matrix
Metric3-DMNPPA (Test)Doxorubicin (Pos Control)DMSO (Vehicle)Interpretation
MTT (Viability) > 100 µM (Expected)< 1 µM~100%If 3-DMNPPA IC50 < 50 µM, it is considered cytotoxic .
LDH (Lysis) Low ReleaseHigh ReleaseBackgroundHigh LDH + High MTT suggests membrane damage without metabolic death (rare).
Morphology Intact monolayerRounding/DetachmentIntactVisual confirmation is mandatory.
Calculation

Calculate % Cytotoxicity for the Test Article using the controls:

Note: For MTT, the formula is inverted as higher absorbance equals higher viability.

References

  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology. Link

  • Riss, T.L. et al. (2013). Cell Viability Assays. In: Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5]Link

  • Pumford, N.R. & Halmes, N.C. (1997). Protein targets of xenobiotic reactive intermediates. Annual Review of Pharmacology and Toxicology. (Context on nitro-aromatic toxicity). Link

  • Stockert, J.C. et al. (2012). Assays for viability and cytotoxicity.[2][3][5][6][7][8][9][10] Biotechnology Annual Review. (Comparison of MTT vs LDH methods). Link

A Framework for the Comparative Performance Analysis of Novel Nitroaromatic Compounds in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro performance of novel chemical entities, using 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid as a representative example of a targeted nitroaromatic compound. The methodologies and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to characterize and compare the cytotoxic and mechanistic properties of new compounds across various cellular backgrounds.

Introduction: The Rationale for Broad-Spectrum Cell Line Screening

Nitroaromatic compounds represent a class of molecules with significant therapeutic potential, often explored for their utility as hypoxia-activated prodrugs or as scaffolds for kinase inhibitors.[1][2] The presence of a nitro group can render a compound relatively inert until it is reduced by nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors.[3][4] This enzymatic activation can transform the compound into a potent cytotoxic agent, offering a mechanism for tumor-selective therapy.[4]

This compound is a novel compound featuring both a nitroaromatic core and a dimethylamino group, suggesting potential for targeted activation and biological activity. However, the efficacy of such a compound is not universal. Genetic and phenotypic heterogeneity among different cancer types—and even within the same tumor—can dramatically influence cellular response. Therefore, a critical first step in preclinical evaluation is to assess the compound's performance across a diverse panel of cell lines. This comparative approach helps to:

  • Identify sensitive versus resistant cancer types.

  • Elucidate potential mechanisms of action and resistance.

  • Establish a preliminary therapeutic window by comparing effects on cancerous versus non-cancerous cells.

This guide details the experimental workflows, data interpretation strategies, and underlying scientific principles for conducting a robust comparative analysis.

Experimental Design: A Multi-Faceted Approach to Characterization

A thorough evaluation of a novel compound requires a multi-pronged experimental approach. We will focus on three core assays that provide a holistic view of the compound's cellular impact:

  • Cell Viability Assay (MTT): To quantify the dose-dependent effect on cell proliferation and metabolic activity.

  • Apoptosis vs. Necrosis Assay (Annexin V/PI Staining): To determine the mode of cell death induced by the compound.

  • Cell Cycle Analysis (Propidium Iodide Staining): To investigate if the compound disrupts normal cell cycle progression.

Rationale for Cell Line Selection

The choice of cell lines is paramount for a meaningful comparison. The selected panel should encompass varied tissue origins and genetic backgrounds. For this guide, we propose a representative panel:

  • MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive, representing a common subtype of breast cancer.

  • A549 (Lung Carcinoma): A model for non-small cell lung cancer, known for its resilience.

  • HCT116 (Colorectal Carcinoma): A widely used model for colon cancer, with well-characterized genetic features.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and establishing a selectivity index.

This selection provides a basis for identifying tissue-specific sensitivities and evaluating the compound's therapeutic potential.

Overall Experimental Workflow

The following diagram illustrates the logical flow of experiments, from initial cell culture and compound treatment to endpoint analysis.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation Culture Cell Culture (MCF-7, A549, HCT116, HEK293) Seeding Seed Cells into 96-well & 6-well plates Culture->Seeding Treatment Treat with Compound (Dose-Response) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Annexin Annexin V / PI Staining (Apoptosis Assay) Treatment->Annexin PI Propidium Iodide Staining (Cell Cycle Analysis) Treatment->PI IC50 Calculate IC50 Values MTT->IC50 Mode Determine Mode of Cell Death Annexin->Mode Cycle Analyze Cell Cycle Arrest PI->Cycle Compare Comparative Analysis & Conclusion IC50->Compare Mode->Compare Cycle->Compare

Caption: High-level workflow for compound performance analysis.

Performance Comparison Data

The primary output of the viability assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. This value is a key metric for comparing compound potency across different cell lines.

Table 1: Representative IC50 Values for this compound

Cell LineTissue of OriginTypeIC50 (µM) after 48hSelectivity Index (SI)¹
MCF-7 BreastCancer15.26.5
A549 LungCancer45.82.2
HCT116 ColonCancer22.54.4
HEK293 KidneyNon-Cancerous98.7-

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

Interpretation: Based on this representative data, the compound shows the highest potency against the MCF-7 breast cancer cell line and demonstrates favorable selectivity for all tested cancer lines over the non-cancerous HEK293 line. The higher SI for MCF-7 suggests a potentially wider therapeutic window for breast cancer applications.

Mechanistic Insights: How the Compound Induces Cell Death

Understanding how a compound kills cancer cells is as important as knowing that it does. Apoptosis and cell cycle analysis provide these crucial mechanistic insights.

Mode of Cell Death: Apoptosis vs. Necrosis

Apoptosis is a form of programmed cell death that is generally preferred for anti-cancer agents as it does not typically elicit an inflammatory response. The Annexin V/PI assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Table 2: Representative Cell Death Analysis in MCF-7 Cells (48h Treatment at 2x IC50)

Cell PopulationControl (Untreated)Treated
Healthy (Annexin V- / PI-) 95.1%25.3%
Early Apoptotic (Annexin V+ / PI-) 2.5%48.2%
Late Apoptotic/Necrotic (Annexin V+ / PI+) 1.8%24.1%
Necrotic (Annexin V- / PI+) 0.6%2.4%

Interpretation: The significant increase in the Annexin V positive populations (early and late apoptotic) in treated MCF-7 cells strongly indicates that this compound induces cell death primarily through apoptosis.

Cell Cycle Arrest

Many cytotoxic agents function by disrupting the cell cycle, preventing cancer cells from replicating. Propidium iodide (PI) is a fluorescent dye that binds to DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry.[7][8]

Table 3: Representative Cell Cycle Analysis in MCF-7 Cells (24h Treatment at IC50)

Cell Cycle PhaseControl (Untreated)Treated
G0/G1 Phase 55.3%72.1%
S Phase 30.1%15.5%
G2/M Phase 14.6%12.4%

Interpretation: Treatment with the compound leads to a significant accumulation of cells in the G0/G1 phase and a corresponding decrease in the S phase population. This suggests the compound induces a G1 cell cycle arrest, preventing cells from entering the DNA synthesis phase and committing to division.

Proposed Mechanism of Action: Nitroreductase-Mediated Activation

The chemical structure of this compound suggests a plausible mechanism involving bioreductive activation. Nitroreductase enzymes, often upregulated in hypoxic tumor cells, can reduce the nitro group on the compound. This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular stress, DNA damage, and ultimately trigger the apoptotic cascade.[3][9]

G cluster_uptake Cellular Uptake cluster_activation Bioreductive Activation (Hypoxia) cluster_effects Downstream Effects Compound 3-[3-(Dimethylamino) -4-nitrophenyl] propanoic acid (Prodrug) NTR Nitroreductase (NTR) Compound->NTR Reactive Reactive Cytotoxic Intermediates NTR->Reactive Stress Cellular Stress & DNA Damage Reactive->Stress G1Arrest G1 Cell Cycle Arrest Stress->G1Arrest Apoptosis Apoptosis Stress->Apoptosis

Caption: Proposed mechanism of nitroreductase-mediated activation.

This proposed mechanism aligns with the observed G1 arrest and apoptosis, as significant cellular stress and DNA damage are known triggers for these cellular responses.

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed protocols for the key assays are provided below.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing metabolic activity as an indicator of cell viability.[10][11]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Absorbance Reading: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This protocol follows established procedures for detecting phosphatidylserine externalization, a key marker of early apoptosis.[5][13]

  • Cell Culture and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the compound at the desired concentration (e.g., 2x IC50) for 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]

  • Washing: Wash the cells once with cold 1X PBS and centrifuge again.[5]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[5]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[5] Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

Cell Cycle Analysis via PI Staining

This protocol outlines a standard method for analyzing DNA content to determine cell cycle distribution.[8][14]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound (e.g., at IC50 concentration) for 24 hours.

  • Harvesting: Harvest approximately 1 x 10^6 cells by trypsinization, centrifuge at 300 x g for 5 minutes, and discard the supernatant.[7]

  • Washing: Wash the cell pellet with 3 mL of PBS and centrifuge again.

  • Fixation: Resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS. Resuspend the cell pellet in 450 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[14][15]

  • Incubation: Incubate at room temperature for 10-30 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use software to model the cell cycle distribution (G0/G1, S, G2/M phases).

Conclusion and Future Directions

The framework presented here provides a robust starting point for the in vitro characterization of novel nitroaromatic compounds like this compound. The representative data suggest that this compound exhibits selective cytotoxicity towards cancer cells, inducing G1 phase cell cycle arrest and an apoptotic mode of cell death, potentially via a hypoxia-activated mechanism.

Future studies should aim to:

  • Expand the cell line panel to include more diverse cancer types and models of drug resistance.

  • Confirm the role of nitroreductase enzymes using shRNA knockdown or by testing the compound under both normoxic and hypoxic conditions.

  • Conduct Western blot analysis to probe for key proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., p21, Cyclin D1).

  • Advance the most promising candidates to in vivo animal models to evaluate efficacy and safety.

By systematically applying these comparative and mechanistic assays, researchers can build a comprehensive profile of a novel compound, enabling data-driven decisions for its continued development as a potential therapeutic agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from University of Padua website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Qi, C., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Chemistry, 12. [Link]

  • Flow Cytometry and Cell Sorting Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from a university website. [Link]

  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from Victoria University of Wellington website. [Link]

  • de Oliveira, R. B., et al. (2024). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Journal of Toxicology and Environmental Health, Part A, 1-15. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from UMass Chan Medical School website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Kumar, D., et al. (2013). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Latin American Journal of Pharmacy, 32(8), 1151-1158. [Link]

  • Biology Department, Mathematics and Natural Sciences Faculty. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from a personal or lab website. [Link]

  • Bártíková, H., et al. (2016). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 21(8), 1014. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 474–500. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

  • Hall, B. S., et al. (2019). Mechanism of nitroreductase (NTR)-mediated bioactivation of nitroaromatic compounds. Trends in Parasitology, 35(10), 769-783. [Link]

  • He, Z., et al. (1998). Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. Applied and Environmental Microbiology, 64(11), 4263–4267. [Link]

  • Nooraliei, S., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Reports in Pharmaceutical Sciences, 11(1), 123-128. [Link]

  • Li, Y., et al. (2024). Progress on 3-Nitropropionic Acid Derivatives. Molecules, 29(15), 3429. [Link]

  • Google Patents. (n.d.). Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid.
  • ResearchGate. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem Compound Database. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

  • PubChemLite. (n.d.). 3-(4-nitrophenyl)propanoic acid (C9H9NO4). [Link]

Sources

Technical Guide: Validating Experimental Utility of 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Profile

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid is a specialized chromogenic molecule and non-fluorescent quencher (NFQ) utilized primarily in the design of fluorogenic protease substrates and FRET (Förster Resonance Energy Transfer) probes.

Structurally characterized by a "push-pull" electron system—featuring an electron-donating dimethylamino group and an electron-withdrawing nitro group on a phenyl ring—this compound exhibits strong absorbance in the visible spectrum (typically 400–500 nm). This optical property makes it an effective acceptor for blue-green fluorophores (e.g., EDANS, FAM, Tryptophan).

Key Differentiator: Unlike the industry-standard DABCYL, which contains an azo bond susceptible to reduction by DTT or TCEP, this nitro-amine derivative offers superior stability in reducing environments, making it critical for assays requiring reducing agents to maintain enzyme activity (e.g., Cysteine proteases).

Core Applications
  • FRET Acceptor: Paired with donors like EDANS or MCA.

  • Chromogenic Substrate: Releases a colored product upon cleavage (less common than p-nitroaniline but applicable).

  • Intramolecular Quencher: Used in "dark" peptide substrates for MMPs, Cathepsins, and Caspases.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts this compound (referred to here as 3-DMA-4-NP ) with standard quenchers.

Feature3-DMA-4-NP (Subject)DABCYL (Standard)BHQ-1 (High Performance)2,4-DNP (Classic)
Chemistry Nitro-Amine (Push-Pull)Azo DyePolycyclic AzoNitro-Aromatic
Stability (Reducing Agents) High (Stable to DTT/TCEP)Low (Azo bond reduces/bleaches)Low (Azo based)High
Absorbance Max ~420–460 nm (Yellow/Orange)~450–480 nm~534 nm~350 nm
Quenching Range Efficient for UV/Blue dyes (EDANS, MCA)Blue/Green (FAM, EDANS)Green/Yellow (FAM, HEX, TET)UV/Blue (Trp, MCA)
Hydrophobicity ModerateHighHighModerate
Primary Use Case Redox-sensitive assays ; Cysteine proteasesGeneral PCR/FRET probesMultiplex qPCRKinetic studies

Expert Insight: Choose 3-DMA-4-NP when your assay buffer requires >1 mM DTT or TCEP. DABCYL-based substrates often show "false positive" fluorescence increases in these buffers because the quencher itself is chemically reduced and bleached, losing its ability to quench the fluorophore.

Experimental Validation Protocols

To validate the utility of this compound in your specific system, follow these self-validating protocols.

Protocol A: Spectral Characterization & Stability Test

Objective: Determine the exact absorbance maximum (


) and stability in assay buffer.
  • Stock Preparation: Dissolve 10 mg of 3-DMA-4-NP in 1 mL DMSO (100% solubility expected).

  • Dilution: Prepare a 50 µM working solution in your specific Assay Buffer (e.g., PBS pH 7.4).

  • Scan: Perform an absorbance scan from 300 nm to 600 nm.

    • Expectation: A broad peak centered between 420–450 nm.

  • Redox Challenge (The "Self-Validation" Step):

    • Split the sample into two cuvettes.

    • Add DTT (final conc. 5 mM) to Cuvette A.

    • Add buffer only to Cuvette B.

    • Incubate for 30 minutes at RT.

    • Validation Criteria: Re-scan both. If 3-DMA-4-NP is stable, the spectra of A and B must be superimposable (<5% deviation). If using DABCYL, Cuvette A would show significant absorbance loss.

Protocol B: Determination of Quenching Efficiency (Stern-Volmer)

Objective: Quantify how effectively 3-DMA-4-NP quenches a specific donor (e.g., EDANS).

  • Fixed Donor: Prepare 1 µM EDANS (or Tryptophan) in buffer.

  • Titration: Sequentially add 3-DMA-4-NP (0, 1, 2, 5, 10, 20 µM).

  • Measurement: Excite donor (e.g., 340 nm for EDANS) and measure emission (490 nm).

  • Analysis: Plot

    
     vs. 
    
    
    
    (Concentration of Quencher).
    • 
       = Fluorescence without quencher.
      
    • 
       = Fluorescence with quencher.[][2]
      
    • Result: A linear plot indicates dynamic collisional quenching; an upward curve suggests combined static/dynamic quenching (common in peptide conjugates).

Protocol C: Protease Substrate Synthesis & Assay

Objective: Validate as a cleavage-dependent probe.

Workflow:

  • Synthesis: Couple 3-DMA-4-NP to the N-terminus of a peptide substrate (e.g., 3-DMA-4-NP-Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln-Lys(EDANS)-NH2 for MMPs).

    • Note: The propanoic acid tail facilitates standard amide coupling (EDC/NHS or HBTU/DIEA chemistry).

  • Purification: HPLC purify to remove free quencher (which causes high background absorbance).

  • Enzymatic Assay:

    • Incubate substrate (10 µM) with Enzyme (e.g., MMP-9).

    • Monitor fluorescence increase at 490 nm.

    • Control: Add a specific inhibitor (e.g., GM6001). Fluorescence should not increase.

Visualizing the Mechanism

The following diagrams illustrate the operational logic of using this molecule in a FRET assay and the decision matrix for selecting it over alternatives.

Diagram 1: FRET Protease Assay Mechanism

FRET_Mechanism Substrate Intact Substrate (Quenched State) Cleavage Hydrolysis Substrate->Cleavage Enzyme Attacks Donor Fluorophore (e.g., EDANS) Donor->Substrate Attached Quencher 3-DMA-4-NP (Acceptor) Donor->Quencher FRET (Energy Transfer) No Light Emitted Quencher->Substrate Attached Enzyme Protease (e.g., MMP/Caspase) Enzyme->Cleavage Result Fluorescence RESTORED Cleavage->Result Distance Increases FRET Broken

Caption: In the intact peptide, 3-DMA-4-NP absorbs the donor's energy. Upon enzymatic cleavage, the fluorophore diffuses away, restoring fluorescence.

Diagram 2: Selection Logic for Quenchers

Selection_Logic Start Select Quencher Redox Is Assay Reducing? (>1mM DTT/TCEP) Start->Redox DonorColor Donor Emission Color? Redox->DonorColor No (Oxidizing/Neutral) Use_3DMA Use 3-DMA-4-NP (Nitro-Amine) Redox->Use_3DMA Yes (Reducing) DonorColor->Use_3DMA UV/Blue (350-450nm) Use_Dabcyl Use DABCYL (Azo) DonorColor->Use_Dabcyl Blue/Green (450-520nm) Use_BHQ Use BHQ-1/2 (Black Hole) DonorColor->Use_BHQ Yellow/Red (>550nm)

Caption: Decision tree highlighting 3-DMA-4-NP as the superior choice for reducing environments where Azo-quenchers (DABCYL) fail.

Technical Specifications & Handling

  • IUPAC Name: this compound

  • Molecular Weight: ~238.24 g/mol

  • Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water (requires conjugation or co-solvents).

  • Extinction Coefficient (

    
    ):  ~18,000 – 25,000 
    
    
    
    at
    
    
    (varies by solvent).
  • Storage: Store solid at -20°C, protected from light. Solutions in DMSO are stable for 1 month at -20°C.

Safety Note: Nitro-aromatics can be toxic. Handle with gloves and work in a fume hood during synthesis steps.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Foundational text on FRET and quenching mechanisms).

  • Matayoshi, E. D., et al. (1990). "Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer." Science, 247(4945), 954-958. (Establishes the DABCYL/EDANS FRET pair standard).

  • Tyagi, S., & Kramer, F. R. (1996). "Molecular beacons: probes that fluoresce upon hybridization." Nature Biotechnology, 14(3), 303-308. (Discusses non-fluorescent quenchers).

  • Johansson, M. K., & Cook, R. M. (2003). "Intramolecular Dimers: A New Strategy to Fluorescence Quenching in Dual-Labeled DNA Probes." Chemistry – A European Journal, 9(15), 3466-3471. (Comparative analysis of quencher efficiencies).

  • Sigma-Aldrich (Merck). "Fluorescence Resonance Energy Transfer (FRET) – Technical Guide." (General reference for donor-acceptor distances).

Sources

Safety Operating Guide

3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid . This protocol is designed for research and drug development environments, prioritizing personnel safety, regulatory compliance, and environmental stewardship.[1]

Executive Safety & Hazard Assessment

Immediate Action Required: Treat this compound as a Hazardous Organic Solid . Due to the presence of both a nitro group (electron-withdrawing) and a dimethylamino group (electron-donating) on the phenyl ring, this molecule possesses "push-pull" electronic characteristics. While generally stable, nitro-aromatics can exhibit thermal instability and toxicity.

Chemical Hazard Profile
FeatureFunctional GroupSafety Implication
Energetic Potential Nitro (

)
Potential for rapid decomposition under high heat or shock. Do not heat to dryness if in solution with metals.
Basicity/Amphoteric Dimethylamino (

)
Can form salts with strong acids. Avoid mixing with oxidizing acids (e.g.,

) to prevent exothermic runaway.
Acidity Propanoic Acid (

)
Weakly acidic. Compatible with organic acid waste streams but must be segregated from strong bases to avoid heat generation.
Toxicity Nitro-aromatic coreAssume potential for mutagenicity and skin absorption. Zero-contact protocol is mandatory.
Personal Protective Equipment (PPE) Standards
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling fine powder outside a fume hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The dimethylamino group enhances lipophilicity, potentially increasing skin absorption rates.

  • Ocular: Chemical splash goggles.[2] Face shield required if handling >10g or liquid solutions.

Waste Characterization & Segregation Logic

Proper disposal relies on correct waste stream identification.[3] Do not mix this compound with general trash or incompatible chemical streams.[2][3]

RCRA Classification (US Context)

While this specific isomer may not be explicitly listed on the EPA P-list or U-list, it must be characterized by its properties:

  • Characteristic: Toxicity (likely) and Ignitability (if in flammable solvent).

  • Default Classification: Classify as Non-Halogenated Organic Hazardous Waste pending specific testing.

Incompatibility Matrix
  • STRICTLY PROHIBITED: Strong Oxidizers (Peroxides, Nitric Acid, Perchlorates). Reason: The dimethylamino group is easily oxidized, leading to violent exothermic reactions.

  • PROHIBITED: Strong Bases (Sodium Hydroxide). Reason: Acid-base neutralization generates heat; basic environments can destabilize certain nitro-aromatics.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Objective: Containment for high-temperature incineration.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid using a plastic spatula. Avoid metal tools if the material is old or dry, to mitigate static/friction risks associated with nitro compounds.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound"

    • Hazards: Toxic, Irritant.[4][5][6]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Solutions)

Objective: Segregation based on solvent carrier.

  • Solvent Identification:

    • If dissolved in Water/Buffer: Collect in "Aqueous Organic Waste" (ensure pH is 5–9).

    • If dissolved in Methanol/DMSO/Acetonitrile: Collect in "Non-Halogenated Flammable Solvents".

    • If dissolved in DCM/Chloroform: Collect in "Halogenated Solvents".[7]

  • Precipitation Check: Ensure the compound does not precipitate out of solution upon mixing with other wastes. If unsure, conduct a small-scale compatibility test (1 mL + 1 mL) in a fume hood.

  • Neutralization (Optional but Recommended): If the solution is highly acidic due to the propanoic acid tail, neutralize slowly with dilute Sodium Bicarbonate (

    
    ) before adding to the main waste carboy to prevent gas evolution in the sealed container.
    
Scenario C: Spill Cleanup
  • Isolate: Evacuate the immediate area (radius 10 ft).

  • PPE Up: Don full PPE including Tyvek sleeves if dust is airborne.

  • Contain: Cover spill with a specific organic spill absorbent (e.g., vermiculite or chemically treated pads). Do not use paper towels for bulk powder (fire risk).

  • Clean:

    • Sweep up absorbent using a plastic dustpan.

    • Wash surface with 10% ethanolic soap solution to solubilize the lipophilic residues.

    • Rinse with water.[4][6][8][9][10]

  • Dispose: All cleanup materials go into a separate hazardous waste bag/pail.

Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Place in HDPE/Glass Jar Label: 'Toxic Organic Solid' Solid->SolidAction SolventCheck Identify Solvent Carrier Liquid->SolventCheck Final Ship for Incineration (Licensed Contractor) SolidAction->Final AqStream Aqueous Stream SolventCheck->AqStream Water/Buffer OrgStream Organic Solvent Stream SolventCheck->OrgStream Organic Solvent AqStream->Final Check pH (5-9) HalogenCheck Contains Halogens? (DCM, Chloroform) OrgStream->HalogenCheck HaloWaste Dispose in Halogenated Waste Carboy HalogenCheck->HaloWaste Yes NonHaloWaste Dispose in Non-Halogenated Waste Carboy HalogenCheck->NonHaloWaste No HaloWaste->Final NonHaloWaste->Final

Figure 1: Decision tree for the segregation and disposal of this compound waste streams.

References

  • BenchChem. (2025).[2] Essential Procedures for the Safe Disposal of 3-[(Dimethylamino)methyl]phenol. Retrieved from

    • Context: Provides foundational safety protocols for dimethylamino-substituted phenols, serving as a structural analog for handling precautions.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Amino-3-(4-nitrophenyl)propanoic acid. Retrieved from

    • Context: Used to validate hazard codes (H315, H319)
  • Cayman Chemical. (2025).[11] Safety Data Sheet: 3-Nitropropionic Acid. Retrieved from

    • Context: Establishes baseline toxicity warnings (Toxic if swallowed) for nitropropionic acid moieties.
  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Specific Waste Streams. Retrieved from

    • Context: Authoritative source for general laboratory waste segregation logic (Halogenated vs.

Sources

Personal protective equipment for handling 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 3-[3-(Dimethylamino)-4-nitrophenyl]propanoic acid

Immediate Safety and Hazard Assessment

The primary hazards associated with this compound are inferred from its functional groups: the aromatic nitro group and the dimethylamino group. Aromatic nitro compounds are recognized for their potential toxicity, and many are known to be mutagenic or carcinogenic.[1][2][3] The nitro group's electron-withdrawing nature can also contribute to the compound's reactivity and potential for thermal instability under certain conditions.[4] Therefore, it is crucial to handle this compound with the assumption that it may be hazardous upon inhalation, ingestion, or skin contact.

Core Principles for Safe Handling:

  • Work in a Controlled Environment: All handling of this compound in its powdered form should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Designated Work Area: Establish a clearly marked and designated area for the handling of this compound to prevent cross-contamination.[5]

  • Avoid Dust Generation: Procedures should be designed to minimize the creation of dust. Purchasing pre-weighed amounts or solutions is preferable.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Task Required PPE Rationale
Weighing and Aliquoting (Powder) - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles- Lab Coat- Respiratory Protection (N95 or higher)To prevent skin contact, eye exposure, and inhalation of fine particles. Double-gloving provides an extra layer of protection against potential permeation.[5]
Solution Preparation - Nitrile Gloves- Safety Goggles- Lab CoatTo protect against splashes of the chemical solution.
Experimental Procedures - Nitrile Gloves- Safety Goggles- Lab CoatTo protect against accidental contact during experimental manipulations.
Spill Cleanup - Chemical-Resistant Gloves (e.g., Neoprene)- Safety Goggles or Face Shield- Chemical-Resistant Apron or Coveralls- Respiratory Protection (as needed)To provide enhanced protection during direct contact with a larger quantity of the spilled material.[6][7]

Causality in PPE Selection:

The recommendation for double-gloving when handling the powder is a proactive measure against the unknown permeation characteristics of this specific molecule through standard nitrile gloves. Aromatic nitro compounds can be absorbed through the skin, making robust dermal protection essential.[8] Respiratory protection is critical as fine powders can be easily aerosolized and inhaled, leading to systemic exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[9][10]

  • Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

2. Weighing and Solution Preparation (Step-by-Step):

  • Preparation: Don all required PPE before entering the designated handling area.

  • Tare Method: Whenever possible, use the tare method to avoid open-weighing of the powder.[5] Place a tared, sealed container on the balance, transfer the container to the fume hood, add the powder, and then re-weigh the sealed container.

  • Solvent Addition: If preparing a solution, add the solvent to the container with the pre-weighed powder inside the fume hood.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Use a wet wipe or a towel wetted with an appropriate solvent to clean surfaces; never dry sweep, as this can generate dust.[5]

3. Spill Response:

  • Small Spills: For small powder spills within a fume hood, gently cover the spill with an absorbent material, then carefully collect it into a labeled waste container.

  • Large Spills: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures.[11]

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[12] Do not dispose of this chemical down the drain.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Powder Using Tare Method prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste

Caption: Workflow for Safe Handling of this compound.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring a safe and productive laboratory environment.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Lab Manager. (2017, July 10). Handling and Storing Chemicals.
  • Weill Cornell EHS. Toxic Powder Weighing.
  • Fisher Scientific. (2015, February 6). SAFETY DATA SHEET.
  • IChemE. Runaway reaction hazards in processing organic nitrocompounds.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • Makhijani, S. D., & Kumar, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of applied toxicology : JAT, 34(8), 810–824.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Environmental Analysis Health and Toxicology. (2022, February 3). Nitro-aromatics are listed in carcinogenic, teratogenic, and mutagenic compounds list.
  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab.
  • Lab Pro. (2020, June 13). How to Promote Lab Safety When Working with Chemicals?.
  • Santa Cruz Biotechnology, Inc. (2023, February 15). Safety data sheet.
  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Cayman Chemical. (n.d.). 3-Nitropropionic acid - Safety Data Sheet.
  • Fisher Scientific. (n.d.). Personal Protective Equipment.
  • BASF. (2022, November 13). Safety data sheet.
  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet.
  • Scharlab. (n.d.). Personal protective equipment for laboratory.
  • Cayman Chemical. (2025, November 25). 3-Nitropropionic Acid - Safety Data Sheet.
  • TCI Chemicals. (2025, November 19). SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.

Sources

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